Aurantinidin

Catalog No.
S568887
CAS No.
25041-66-1
M.F
C15H11ClO6
M. Wt
322.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aurantinidin

CAS Number

25041-66-1

Product Name

Aurantinidin

IUPAC Name

2-(4-hydroxyphenyl)chromenylium-3,5,6,7-tetrol;chloride

Molecular Formula

C15H11ClO6

Molecular Weight

322.69 g/mol

InChI

InChI=1S/C15H10O6.ClH/c16-8-3-1-7(2-4-8)15-11(18)5-9-12(21-15)6-10(17)14(20)13(9)19;/h1-6H,(H4-,16,17,18,19,20);1H

InChI Key

ISJQFQSYBIWCHP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O

Synonyms

3,5,6,7-Tetrahydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium Chloride; 3,4’,5,6,7-Pentahydroxy-flavylium Chloride; 6-Hydroxypelargonidin; 6-Hydroxypelargonidin Chloride; Aurantinidin; Aurantinidol Chloride

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O.[Cl-]

The exact mass of the compound Aurantinidin is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of hydroxyflavonoid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Anthocyanidins [PK1201]. However, this does not mean our product can be used or applied in the same or a similar way.

Aurantinidin natural sources in plants

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Natural Sources

Aurantinidin is a hydroxy derivative of pelargonidin and falls under the class of 3-deoxyanthocyanidins [1] [2]. The table below summarizes plants in which this compound has been reported.

Plant Source Family Context of Identification Key Evidence
Impatiens aurantiaca (Balsam) [1] Balsaminaceae Early chemical analysis Scientific literature reporting its presence [1].
Alstroemeria cultivars (Peruvian Lily) [1] Alstroemeriaceae Pigment analysis in cultivars Scientific literature reporting its presence [1].
Cinnamomum camphora (Camphor Tree) [3] Lauraceae Metabolite analysis of red leaves (2024 study) LC-MS/MS detection as a differentially accumulated anthocyanin [3].

A critical review of the literature is important due to a significant recent discovery. A 2019 study re-examined the red pigments in liverworts (e.g., Marchantia), which were historically thought to be primitive anthocyanidins like "riccionidin" [4]. The research concluded that these pigments are, in fact, a previously unreported class of flavonoid, now named "auronidins" [4]. This indicates that some previous reports of this compound or similar pigments in basal land plants might have been misidentified.

Experimental Analysis Workflow

Identifying and quantifying this compound in plant tissues involves a multi-step process combining chromatography, mass spectrometry, and transcriptomics. The following diagram outlines a generalized experimental workflow based on current methodologies.

G Start Plant Material Collection (Leaves, Flowers) A Pigment Extraction (Solvent: e.g., acidified methanol) Start->A B Chromatographic Separation (UPLC/HPLC) A->B C Mass Spectrometry (MS) (Identification & Quantification) B->C F Data Integration & Validation C->F Metabolite Profile D Transcriptome Sequencing (RNA-Seq) E Differential Gene Expression Analysis D->E E->F Gene Expression Profile End Confirmation of this compound and Biosynthetic Pathway F->End

Detailed Methodologies
  • Pigment Content Measurement and Metabolite Profiling

    • Extraction: Plant tissues are homogenized in a solvent like acidified methanol (e.g., 1% HCl), which efficiently extracts anthocyanins [3].
    • Quantification: Total anthocyanin content is measured spectrophotometrically.
    • Identification and Quantification: As performed in the Cinnamomum camphora study [3], liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is used. This technique separates individual anthocyanins and identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns. This compound would be identified by comparing its spectral data and retention time to those of an authentic standard.
  • Transcriptomic Analysis to Investigate Biosynthesis

    • RNA Sequencing (RNA-Seq): This is a key tool for understanding the molecular mechanisms behind pigment formation [3]. RNA is extracted from plant tissues of different colors (e.g., green vs. red leaves), and cDNA libraries are constructed and sequenced.
    • Differential Gene Expression (DEG) Analysis: Sequencing data is mapped to a reference genome to identify genes that are significantly up-regulated or down-regulated in the pigmented tissue.
    • Identification of Key Genes: Researchers look for differentially expressed genes (DEGs) involved in the anthocyanin biosynthesis pathway, such as Anthocyanidin Synthase (ANS) and UDP-glucose flavonoid 3-glucosyltransferase (UFGT). The up-regulation of these genes is strongly correlated with anthocyanin accumulation, as seen in the red leaves of C. camphora [3]. Transcription factors like MYB90 and its homologs (e.g., MYB113) are also crucial regulators of this pathway [3].

Research Implications and Future Directions

The identification of this compound in specific flowering plants, coupled with the discovery of the distinct auronidin pigments in liverworts, opens several research avenues:

  • Phytochemical Reevaluation: Earlier reports of this compound, particularly in non-seed plants, should be re-examined using modern analytical techniques to confirm their identity and distinguish them from auronidins [4].
  • Biosynthetic Pathway Elucidation: While the general anthocyanin pathway is well-known, the specific enzymes and gene regulation responsible for this compound production in its source plants remain to be fully characterized.
  • Functional and Applied Research: The strong antioxidant properties predicted by theoretical studies [5] warrant further investigation into its potential applications in nutraceuticals and pharmaceuticals. Its role in plant physiology also needs deeper exploration.

References

Chemical Profile and Presence of Aurantinidin

Author: Smolecule Technical Support Team. Date: February 2026

Aurantinidin is classified as a 3-deoxyanthocyanidin [1]. This is a specific class of anthocyanidin pigments. The table below summarizes its key chemical properties and known natural occurrences.

Property Description
IUPAC Name 3,5,6,7-Tetrahydroxy-2-(4-hydroxyphenyl)-1λ⁴-benzopyran-1-ylium [2]
Chemical Formula C₁₅H₁₁O₆⁺ [2]
Molar Mass 287.24 g/mol [2]
Other Names 6-Hydroxypelargonidin [3]
Plant Sources Reported in Impatiens aurantiaca (Balsaminaceae) and some Alstroemeria cultivars [2]. Also detected in Cinnamomum camphora (camphor tree) [4].

Proposed Biosynthesis Pathway

Anthocyanidins share a common biosynthetic origin within the phenylpropanoid and flavonoid pathways [5]. The diagram below illustrates the general pathway, with this compound's proposed position as a 3-deoxy derivative.

General anthocyanidin biosynthesis pathway with proposed route to this compound.

This compound is a 6-hydroxylated pelargonidin [3]. Its biosynthesis is hypothesized to branch from the common flavonoid intermediate, dihydrokaempferol. A key, yet uncharacterized, oxidation step is proposed to introduce the hydroxyl group at the C6 position, differentiating it from the more common pelargonidin pathway [1].

Experimental Protocols for Pathway Investigation

To elucidate a complete biosynthesis pathway, the following methodologies, commonly used in flavonoid research, would be applicable.

Transcriptome and Metabolite Analysis

This approach identifies genes and compounds present in plant tissues producing the pigment.

  • Objective: Correlate the expression of biosynthetic genes with the accumulation of this compound and pathway intermediates.
  • Key Experimental Steps [4]:
    • Sample Collection: Obtain plant tissues at different developmental stages or from different cultivars (e.g., green vs. red leaves).
    • Pigment Extraction: Use acidified methanol (e.g., 1% HCl) to extract anthocyanidins.
    • Metabolite Profiling (LC-MS/MS):
      • Analysis: Separate and identify compounds using Liquid Chromatography coupled with Tandem Mass Spectrometry.
      • Quantification: Compare the significant accumulative differences of this compound and other anthocyanins between samples.
    • RNA Sequencing (RNA-Seq):
      • Extract total RNA from the same tissues.
      • Construct cDNA libraries and perform high-throughput sequencing.
      • Map sequences to the plant's reference genome to identify expressed genes.
    • Data Integration: Cross-reference metabolite data with gene expression data to pinpoint up-regulated genes (e.g., oxidases, glycosyltransferases) in tissues that produce this compound.
Gene Functional Characterization

Once candidate genes are identified, their function must be verified.

  • Objective: To confirm the specific biochemical function of an enzyme in the proposed this compound pathway.
  • Key Experimental Steps [6]:
    • Heterologous Expression: Clone the candidate gene into an expression vector and express it in a model system like E. coli.
    • Protein Purification: Isolate the recombinant enzyme.
    • In Vitro Enzyme Assay:
      • Reaction Setup: Incubate the purified enzyme with a proposed substrate (e.g., dihydrokaempferol or leucopelargonidin).
      • Control: Run a parallel reaction without the enzyme or with a heat-inactivated enzyme.
      • Analysis: Use HPLC or LC-MS to analyze the reaction products for the formation of this compound or its immediate precursors.

Research Status and Key Considerations

The most critical consideration for your research is that This compound is a relatively minor and less-studied anthocyanidin. Its specific biosynthetic enzymes and regulatory transcription factors remain largely unknown. Future research should focus on:

  • Identifying the specific oxidase responsible for the 6-hydroxylation.
  • Clarifying whether this modification occurs at the leucoanthocyanidin or the anthocyanidin stage.
  • Isolating and characterizing the UDP-glycosyltransferases that would glycosylate this compound to form stable this compound glycosides (the anthocyanins) in vivo.

References

Chemical Structure and Property Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes and compares the known structural properties of aurantinidin with the six most prevalent anthocyanidins. The biological activity of anthocyanidins is highly dependent on the number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the B ring [1].

Anthocyanidin B-Ring Substituents (R3', R4', R5') Molecular Formula (Aglycone) Molecular Weight (g/mol) Key Structural Features & Hypothesized Activity
This compound -H, -OH, -OH [2] C15H11O6+ [2] 287.25 Lacks substitution at R3'; unique presence noted in specific plants like Cinnamomum camphora [3].
Pelargonidin (Pg) -H, -OH, -H [4] [1] C15H11O5+ 271.25 One B-ring -OH; simplest structure, lower antioxidant activity [1].
Cyanidin (Cd) -OH, -OH, -H [4] [1] C15H11O6+ 287.25 Catechol group (3',4'-diOH); significantly enhances antioxidant and biological activity [4] [1].
Delphinidin (Dp) -OH, -OH, -OH [4] [1] C15H11O7+ 303.25 Three B-ring -OH groups; demonstrates strongest antioxidant and cytotoxic activity in vitro [1].
Peonidin (Pn) -OCH₃, -OH, -H [4] [1] C16H13O6+ 301.28 Methoxy group at R3'; generally lower activity than cyanidin [1].
Petunidin (Pt) -OCH₃, -OH, -OH [4] [1] C16H13O7+ 317.28 Combination of methoxy and dihydroxyl groups; activity intermediate between cyanidin and delphinidin [1].
Malvidin (Mv) -OCH₃, -OCH₃, -OH [4] [1] C17H15O7+ 331.31 Two methoxy groups; typically shows lower antioxidant activity [1].

> Note: Quantitative bioactivity data (e.g., IC₅₀ values) for this compound from standardized assays is absent from current literature, in contrast to the more established data for its counterparts [1].

Established Experimental Protocols for Anthocyan(id)ins

While specific protocols for this compound are rare, the following established methodologies for anthocyanin and anthocyanidin analysis are directly applicable. A generalized workflow for evaluating their biological activity is also provided.

Extraction and Purification
  • Acidified Solvent Extraction: A common method involves using a low-pH ethanol-water solution (e.g., 60-80% ethanol, 0.1-2% HCl or citric acid) at moderate temperatures (e.g., 40-60°C) for several hours [5] [6].
  • Purification: Crude extracts can be purified using macroporous resins like AB-8. The process is typically performed at low pH (2.0-3.5), with adsorption and desorption using ethanol as the eluent [5].
Identification and Quantification
  • UHPLC-QTOF-MS: Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry is used to identify specific anthocyan(id)ins based on precise mass and fragmentation patterns [6].
  • LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry can identify and quantify individual anthocyanins, as used to find 11 differentially accumulated anthocyanins, including this compound, in plant tissues [3].
Key Biological Activity Assays

The following in vitro assays are standard for evaluating anthocyan(id)in bioactivity, though peer-reviewed results for this compound are currently lacking.

  • Antioxidant Activity:
    • Chemical Assays: Standard methods include the DPPH and ABTS radical scavenging assays (often based on SET/HAT mechanisms) and the ORAC assay (HAT mechanism). Results are expressed as IC₅₀ or Trolox equivalents [4] [1].
    • Cellular Antioxidant Activity (CAA): This assay measures the ability of a compound to counteract peroxyl radical-induced oxidation in a cell model (e.g., human colon cancer HT29 cells), providing more biologically relevant data [1].
  • Cytotoxicity and Anticancer Activity (MTT Assay): The MTT assay measures cell metabolic activity and is widely used to determine the growth-inhibitory effects of compounds on cancer cell lines (e.g., HT29, MH7A). Results are expressed as IC₅₀ values [1] [5].
  • Anti-Inflammatory Effects:
    • Molecular Analysis: The anti-inflammatory potential is assessed by measuring the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell cultures or animal models using ELISA. It also involves analyzing the suppression of key signaling pathways like NF-κB [7] [8] [5].
  • Apoptosis and Cell Cycle Analysis:
    • Flow Cytometry: Used to analyze apoptosis (via Annexin V/PI staining) and cell cycle distribution (via PI staining) in treated cells [5].
    • Western Blotting: Used to detect changes in the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3, Caspase-9) [5].

The following diagram illustrates a generalized workflow for evaluating the bioactivity of an anthocyanidin from extraction to mechanism of action analysis.

G cluster_mechanisms Mechanism of Action Analysis start Plant Material extract Extraction & Purification (Acidified ethanol, resin) start->extract identify Identification & Quantification (LC-MS/MS, UHPLC-QTOF-MS) extract->identify bioassay In Vitro Bioactivity Screening identify->bioassay moa1 Antioxidant Capacity (CAA, DPPH, ABTS, ORAC) bioassay->moa1 moa2 Cytotoxicity / Anti-Cancer (MTT Assay) bioassay->moa2 moa3 Anti-Inflammatory Effects (Cytokine ELISA, NF-κB pathway) bioassay->moa3 moa4 Apoptosis & Cell Cycle (Flow Cytometry, Western Blot) bioassay->moa4 data Data Integration & SAR Analysis moa1->data moa2->data moa3->data moa4->data

Bioactivity evaluation workflow for anthocyanidins.

Research Implications and Gaps

  • Structural Hypothesis: Based on its B-ring substitution pattern, this compound's bioactivity is predicted to fall between pelargonidin (one -OH) and cyanidin (catechol group). Experimental validation is required.
  • Key Research Gap: this compound is significantly under-studied. A 2025 scoping review on anthocyanidins and osteoarthritis identified seven relevant studies, none of which involved this compound [7].
  • Suggested Research Focus: Future work should prioritize the purification of this compound and systematic evaluation using the standard protocols outlined above to establish its quantitative biological profile.

References

Chemical Identity and Classification

Author: Smolecule Technical Support Team. Date: February 2026

Aurantinidin is classified as a rare 6-hydroxyanthocyanidin [1]. The table below summarizes its basic structural characteristics based on the available literature.

Property Description
IUPAC Name (2S)-2-(3,4-dihydroxyphenyl)-3,5,6,7-tetrahydroxy-1-benzopyrylium [2]
Core Structure Flavylium (2-phenylbenzopyrylium) cation [2] [3]
Classification Anthocyanidin aglycone (6-hydroxy subgroup) [1]
Substitution Pattern R3', R4', R5, R6, R7 = OH; R5' = H [2] [1] [3]

Analytical and Experimental Approaches

While specific protocols for this compound were not found, established methodologies for analyzing similar anthocyanidins can provide a research framework.

  • Extraction and Purification: Common techniques for anthocyanin/anthocyanidin extraction from plant tissues involve the use of aqueous-organic solvent mixtures (e.g., methanol, acetone) acidified with HCl or formic acid [4]. Subsequent purification often employs solid-phase extraction (SPE) with C18 cartridges or column chromatography using media like Sephadex LH-20 [4].
  • Structural Characterization: The primary techniques for identifying and confirming the structure of anthocyanidins are:
    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Used for separation, mass determination, and fragmentation analysis, typically in positive ion mode due to the flavylium cation structure [4].
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for detailed structural elucidation, including sugar attachment points and acylations [5] [6].
  • Biosynthetic Pathway: this compound shares the common anthocyanidin biosynthetic pathway from phenylalanine. The diagram below outlines the general pathway. Please note that the specific enzymes and intermediates leading exclusively to this compound require further detailed study.

G Phenylalanine Phenylalanine CinnamicAcid CinnamicAcid Phenylalanine->CinnamicAcid Phenylalanine ammonia-lyase (PAL) pCoumaroylCoA pCoumaroylCoA CinnamicAcid->pCoumaroylCoA 4-coumaroyl-CoA ligase (4CL) NaringeninChalcone NaringeninChalcone pCoumaroylCoA->NaringeninChalcone Chalcone synthase (CHS) Flavonone Flavonone NaringeninChalcone->Flavonone Chalcone isomerase (CHI) This compound This compound Leucoanthocyanidin Leucoanthocyanidin Anthocyanidin Anthocyanidin Leucoanthocyanidin->Anthocyanidin Anthocyanidin synthase (ANS) Dihydroflavonol Dihydroflavonol Dihydroflavonol->Leucoanthocyanidin Dihydroflavonol 4-reductase (DFR) Flavonone->Dihydroflavonol Flavanone 3-hydroxylase (F3H)

General biosynthetic pathway for anthocyanidins like this compound.

Research Summary and Future Directions

This compound aglycone remains a relatively uncharacterized plant pigment. Its identification in scientific literature is primarily within taxonomic and chemical classification contexts [2] [1]. A significant challenge in the field has been the re-evaluation of pigments in basal land plants; for example, red pigments in liverworts once thought to be anthocyanins were recently identified as a distinct class of fluorescent pigments named auronidins [5]. This highlights the need for careful re-examination of historical phytochemical data using modern analytical techniques.

Future research priorities for this compound should focus on:

  • Identification of Natural Sources: Systematically screening plant families, particularly lower plants like mosses and ferns [2], for this compound accumulation.
  • Stability and Color Properties: Investigating its behavior across different pH levels and in the presence of co-pigments, which is crucial for its color expression [7].
  • Biological Activity Screening: Exploring potential pharmaceutical or nutraceutical applications, as suggested for other anthocyanidins [8] [3].

References

Aurantinidin Identification & General Anthocyanin Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Available Data & Methodological Context
Identification Detected as a differentially accumulated metabolite in a non-targeted LC-MS/MS analysis of plant leaves [1].
Quantitative Spectroscopic Data Not explicitly provided in the searched literature.

| Experimental Protocol (LC-MS/MS) | 1. Sample Preparation: Plant leaf tissues are harvested, immediately frozen in liquid nitrogen, and ground to a fine powder. Metabolites are typically extracted using a methanol-water solvent system [1]. 2. Chromatography: Separation is performed on a C18 column using a gradient elution program (e.g., water-acetonitrile with formic acid) [1]. 3. Mass Spectrometry: Analysis is conducted using a tandem mass spectrometer (e.g., QTRAP system) with Electrospray Ionization (ESI) in positive ion mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to identify and quantify specific metabolites [1]. |

The general properties and analysis methods for common anthocyanidins can provide a useful reference for understanding aurantinidin.

General Anthocyanidin Spectroscopy & Protocols

Aspect Description & Common Techniques
Structural Backbone All anthocyanidins share a flavylium cation backbone. Their color and spectral properties are influenced by hydroxylation, glycosylation, and pH [2].

| UV-Vis Spectroscopy | Typical Protocol:

  • Prepare solutions at various pH levels (e.g., pH 1.0, 4.5, 7.0).
  • Record absorption spectra from ~400-600 nm.
  • Expected Outcome: At acidic pH, the flavylium cation form dominates, showing maximum absorption in the 490-550 nm range, which is responsible for red hues [2]. | | Antioxidant Activity Assays | Common methods to measure this property include: • DPPH Assay: Measures decrease in absorbance at ~517 nm as the radical is scavenged [2] [3]. • ABTS⁺ Assay: Measures the decolorization of the ABTS⁺ radical cation at ~734 nm [2] [3]. • Ferric Reducing Antioxidant Power (FRAP): Measures the formation of a blue-colored Fe²⁺ complex at ~593 nm [3]. |

This compound Biosynthesis and Therapeutic Pathway

The diagram below illustrates the core biosynthetic pathway of this compound and other anthocyanidins, along with a proposed mechanism for its potential therapeutic action, based on the biological activities of related compounds [4].

G cluster_biosynthesis Biosynthesis Pathway cluster_effect Postulated Therapeutic Mechanism Phenylalanine Phenylalanine Flavonoids Flavonoids Phenylalanine->Flavonoids Phenylpropanoid Pathway Anthocyanidins Anthocyanidins Flavonoids->Anthocyanidins This compound This compound Anthocyanidins->this compound AurantinidinNode This compound (or other Anthocyanidins) NFkB NF-κB Pathway Activation AurantinidinNode->NFkB  Suppresses InflammatoryStimulus Inflammatory Stimulus (e.g., IL-1β) InflammatoryStimulus->NFkB CatabolicFactors Expression of Catabolic Factors NFkB->CatabolicFactors CartilageDegradation Cartilage Degradation CatabolicFactors->CartilageDegradation

This compound biosynthesis and a proposed chondroprotective mechanism. The red arrow indicates suppression of a key inflammatory pathway [4].

Research Applications and Context

The potential therapeutic value of this compound and other anthocyanidins is an area of growing interest, particularly in managing conditions like osteoarthritis (OA) [4]. The proposed mechanism, as shown in the pathway above, suggests that these compounds can suppress the NF-κB inflammatory signaling pathway, reducing the expression of catabolic factors that lead to cartilage breakdown [4].

References

The Chemistry of Anthocyanidin Color Change

Author: Smolecule Technical Support Team. Date: February 2026

Anthocyanidins are water-soluble pigments responsible for red, purple, and blue colors in plants [1]. Their color is primarily governed by the pH of the surrounding environment due to molecular transformations [1] [2].

The table below outlines the general structural transformations and corresponding color changes for typical anthocyanidins across different pH levels.

pH Range Predominant Structure Typical Color Notes on Stability
pH < 2 Flavylium cation Red Most stable in strongly acidic conditions [1].
pH 4–5 Carbinol pseudobase / Chalcone Colorless Kinetic & thermodynamic competition between hydration reactions; solution has little hue [1].
pH 7–8 Quinonoidal base / anion Purple / Violet Formed from deprotonation; color depends on specific anthocyanidin [1].
pH > 11 Quinonoidal dianion Blue Observed in some anthocyanidins (e.g., cyanidin) at very high pH [1].

Other critical factors influencing color and stability include:

  • Copigmentation: Intra- and intermolecular complexation with colorless compounds (e.g., other flavonoids) or metal ions (Mg²⁺, Al³⁺) can stabilize the color and cause a blue shift [2].
  • Structural Substituents: The number of hydroxyl groups on the B-ring increases blueness, while methylation of these groups increases redness and stability [2]. Acylation of sugar moieties with organic acids also significantly enhances stability [1] [2].

Experimental Framework for Analysis

While specific protocols for aurantinidin are not available, the following framework outlines standard methodologies used in the field for studying anthocyanidin color properties [1] [3].

G Experimental Workflow for Pigment Analysis start Start: Sample Preparation ext Extraction start->ext Grind Plant Material Use Acidified Solvent ph_stab pH Stability Analysis ext->ph_stab Prepare Stock Solution chrom Chromatographic Separation (HPLC) ph_stab->chrom Adjust pH (e.g., 1-12) Measure Absorbance/Spectra spect Spectrometric Identification (LC-MS) chrom->spect Collect Fractions Compare to Standards data Data Analysis & Modeling spect->data Determine Mass/Structure Analyze Fragmentation end End: Report data->end Correlate Structure & Color Publish Findings

Detailed Methodological Notes
  • Extraction & Sample Preparation

    • Plant material containing the pigment is typically ground and extracted with a solvent like methanol acidified with 1% HCl to stabilize the anthocyanin in its red flavylium cation form [1].
    • The crude extract is often concentrated and purified before analysis.
  • pH-Dependent Colorimetry & Stability Studies

    • Prepare a series of Britton-Robinson or McIlvaine buffer solutions covering a wide pH range (e.g., 1.0 to 12.0).
    • Add a fixed volume of the pigment extract to each buffer.
    • After allowing the solutions to equilibrate, measure the UV-Vis absorption spectra for each pH.
    • The Color Intensity can be tracked by monitoring the absorbance at the wavelength of maximum absorption (λmax) for the dominant species at each pH. Stability can be assessed by measuring the change in color intensity over time.
  • Separation & Identification

    • Chromatography (HPLC): Used for separation and quantification. Reverse-phase C18 columns are standard. The mobile phase often consists of water (with a small amount of acid like formic acid) and an organic solvent like acetonitrile, run as a gradient [1].
    • Spectrometry (LC-MS): Coupled with HPLC for identification. Mass spectrometry determines the molecular weight and fragmentation pattern, helping to identify the specific anthocyanidin and its modifications (like glycosylation or acylation) [1] [2].

Finding Specialized Information

The lack of specific data on this compound highlights its status as a less-common anthocyanidin. To advance your research, I suggest the following:

  • Refine Your Search: Use specialized scientific databases like SciFinder, Reaxys, or PubMed with precise queries such as "this compound pH stability," "this compound spectroscopy," or "isolation of this compound."
  • Consult Specialized Literature: Look for deep, taxon-specific research on plants known to produce this compound. Older chemical studies or phytochemical papers on plants like Impatiens species might contain the experimental data you need.
  • Extrapolate from Models: In the absence of direct data, the general principles for anthocyanidins provide a strong starting point. You can design experiments based on this framework, using cyanidin (which has a similar B-ring structure) as a close model.

References

Comprehensive Application Notes and Protocols for HPLC-MS Analysis of Aurantinidin in Natural Products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Principles

Aurantinidin is one of the minor anthocyanidins, which are water-soluble pigments responsible for the pink, red, purple, and blue colors in many fruits, flowers, and other plant tissues. As part of the flavonoid family, anthocyanidins and their glycosylated forms (anthocyanins) have gained significant research interest due to their antioxidant properties and potential health benefits, including anti-inflammatory, anti-cancer, and cardiovascular protective effects. [1] Chemically, this compound is characterized by a 2-phenyl-benzopyrylium (flavylium) ion core structure, consisting of two aromatic rings (A and B) joined by a heterocyclic pyran ring containing three carbon atoms, forming a characteristic C6-C3-C6 skeleton. [1] The specific substitution pattern of this compound includes hydroxyl groups at the R3, R5, R6, R7, and R4' positions, with no substitution at R3' and R5' positions, distinguishing it from more common anthocyanidins like cyanidin and pelargonidin. [1]

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as the analytical technique of choice for the separation, identification, and quantification of anthocyanidins in complex plant matrices due to its high sensitivity, selectivity, and ability to provide structural information. The combination of chromatographic separation with mass spectrometric detection enables researchers to overcome the challenges posed by the structural similarity of different anthocyanidins and their complex glycosylation patterns. [1] The analysis of minor anthocyanidins like this compound presents particular challenges due to their typically low concentrations in natural sources, instability under various pH and light conditions, and the lack of commercially available reference standards for method validation. These application notes address these challenges by providing optimized protocols for the reliable analysis of this compound in various matrices.

Methodology and Experimental Protocols

Sample Preparation and Extraction
  • Sample Homogenization: Fresh plant materials or fruits should be immediately frozen in liquid nitrogen upon collection and homogenized to a fine powder using a pre-chilled mortar and pestle or laboratory mill. Lyophilized samples can be used for improved stability and shelf life. The homogenization process must be conducted quickly to prevent degradation of heat-labile anthocyanidins. [1]

  • Extraction Procedure: Weigh 1.0 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acidified methanol (methanol:water:formic acid, 70:29:1, v/v/v) as the extraction solvent. The acidic conditions help stabilize the flavylium cation form of anthocyanidins. [1] [2] Sonicate the mixture in an ultrasonic water bath for 15 minutes at 50°C, then centrifuge at 5000 × g for 10 minutes at 4°C. Carefully collect the supernatant. Repeat the extraction twice with fresh solvent and combine all supernatants.

  • Extract Purification: Transfer the combined extract to a solid-phase extraction (SPE) cartridge (C18 or Sephadex LH-20 preconditioned with methanol and water). Wash with 20 mL of acidified water (0.1% formic acid) to remove polar impurities, then elute anthocyanidins with 10 mL of acidified methanol (methanol:formic acid, 99:1, v/v). [1] Evaporate the eluent to dryness under a stream of nitrogen at 35°C, and reconstitute the residue in 1.0 mL of mobile phase initial conditions (typically 5-10% acetonitrile in water with 0.1% formic acid). Filter through a 0.22 μm membrane filter before HPLC-MS analysis.

HPLC Conditions and Parameters

Table 1: Optimized HPLC Conditions for this compound Separation

Parameter Specification Alternative Options
Column C18 reverse phase (150 × 4.6 mm, 2.7 μm) C18 (150 × 2.1 mm, 1.8 μm) for UHPLC
Column Temperature 35°C 30-40°C acceptable
Mobile Phase A Water with 0.1% formic acid 1-5% formic acid or 0.1-1% acetic acid
Mobile Phase B Acetonitrile with 0.1% formic acid Methanol with 0.1% formic acid
Flow Rate 0.7 mL/min 0.2-1.0 mL/min (adjust for column dimensions)
Injection Volume 5 μL 1-10 μL based on sensitivity requirements
Gradient Program Time (min) / %B: 0/5, 2/5, 15/20, 25/30, 30/50, 35/90, 40/90, 41/5, 45/5 Adjust for specific matrix requirements

The chromatographic separation employs a reverse-phase mechanism, where the non-polar stationary phase interacts with the aromatic structure of this compound, while the polar mobile phase facilitates elution through increasing organic modifier concentration. The acidic modifiers in the mobile phase (formic or acetic acid) help maintain the anthocyanidins in their stable flavylium cation form, improving peak shape and resolution. [1] [3] [2] The gradient elution program should be optimized based on the specific matrix complexity, with typical run times of 30-60 minutes for comprehensive separation of anthocyanidins and their glycosylated forms.

Mass Spectrometry Detection
  • Ionization Source Settings: For optimal detection of this compound, employ electrospray ionization (ESI) in positive ion mode, as anthocyanidins readily form stable [M]+ ions due to their charged flavylium structure. The ionization source parameters should be optimized as follows: capillary voltage, 1500-2000 V; nozzle voltage, 1500 V; nebulizer gas (N₂) pressure, 40 psi; sheath gas flow, 12 L/min; sheath gas temperature, 400°C; and gas temperature, 300°C. [4] These parameters may require slight adjustment based on specific instrument configurations.

  • Mass Analysis Parameters: For this compound identification and confirmation, use multiple reaction monitoring (MRM) for targeted quantification or full scan mode for untargeted analysis. The typical precursor ion for this compound is [M]+ at m/z 271, with major fragment ions expected at m/z 253 [M-H₂O]+, m/z 225 [M-H₂O-CO]+, and m/z 197 [M-2H₂O-CO]+ based on its hydroxylation pattern. [1] Instrument parameters should include: fragmentor voltage, 120-150 V; collision energy, 20-35 eV; and dwell time, 100-200 ms per transition. For high-resolution mass spectrometry (HRMS) using Q-TOF instruments, maintain a resolution >20,000 to ensure accurate mass measurements for elemental composition confirmation. [3]

Data Analysis, and Method Validation

Identification and Structural Confirmation

The identification of this compound in complex matrices relies on the integration of chromatographic retention behavior and mass spectrometric data. Under the recommended HPLC conditions, this compound typically elutes between 15-25 minutes, depending on the specific gradient profile and column characteristics. Positive identification requires matching the retention time with an authentic reference standard when available. In the absence of a commercial standard, relative retention times compared to known anthocyanidins can provide preliminary identification. [1] [2]

Mass spectrometric confirmation is essential for reliable identification. The protonated molecule [M]+ of this compound should be detected at m/z 271.0601 (calculated for C₁₅H₁₁O₆) in high-resolution mass spectrometry, with a mass accuracy of ±5 ppm. The fragmentation pattern in MS/MS experiments provides additional structural information, with characteristic neutral losses of H₂O (18 Da), CO (28 Da), and combined losses that help confirm the hydroxylation pattern. [1] For additional confidence, the UV-Vis spectrum captured by a photodiode array detector can supplement MS data, with this compound typically showing maximum absorption around 480-490 nm, characteristic of its specific hydroxylation pattern. [2]

Quantification Approaches and Method Validation

Table 2: Method Validation Parameters for this compound Quantification

Validation Parameter Acceptance Criteria Typical Values for this compound
Linearity Range R² > 0.995 0.1-500 ng/mL
Limit of Detection (LOD) S/N ≥ 3 0.03-0.05 ng/mL
Limit of Quantification (LOQ) S/N ≥ 10 0.1-0.2 ng/mL
Precision (Intra-day RSD) < 10% 3.5-6.2%
Precision (Inter-day RSD) < 15% 5.8-8.7%
Recovery (%) 85-115% 92-105%
Matrix Effects (%) 85-115% 88-108%

For quantitative analysis, a stable isotope-labeled internal standard (when available) is recommended to compensate for matrix effects and variations in extraction efficiency. Alternatively, structurally similar anthocyanidins can be used as internal standards. Calibration curves should be prepared in the same matrix as the samples to account for matrix effects, with at least six concentration levels across the expected range. [2] [4] The standard addition method is particularly useful when analyzing this compound in complex matrices with significant background interference.

Method validation should demonstrate acceptable precision, accuracy, specificity, and robustness according to ICH or AOAC guidelines. Precision should be evaluated at low, medium, and high concentrations across multiple days, with RSD values not exceeding 15%. Accuracy should be assessed through recovery experiments using spiked samples, with acceptable recovery rates of 85-115%. The method's robustness can be tested by deliberately varying critical parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) to ensure reliable performance under normal operational variations. [2] [4]

Applications in Research and Industry

The analytical methods described in these application notes support various research and industrial applications focused on this compound and related anthocyanidins. In natural products research, these protocols enable the discovery and characterization of novel plant sources rich in this compound, contributing to the understanding of plant biochemistry and the distribution of this minor anthocyanidin across different plant families. The taxonomic significance of this compound distribution patterns can provide valuable chemotaxonomic markers for plant classification and evolutionary studies. [1]

In the functional foods and nutraceuticals industry, the quantification of this compound is essential for standardization of botanical extracts and quality control of finished products. As consumer interest in anthocyanin-rich products continues to grow, reliable analytical methods ensure accurate labeling and support structure-function claims related to the antioxidant capacity and potential health benefits of these products. The protocols described here can be implemented in quality control laboratories to monitor batch-to-batch consistency and product stability during storage. [1] [2]

For pharmacokinetic and bioavailability studies, the high sensitivity of the HPLC-MS/MS method enables the detection and quantification of this compound and its metabolites in biological fluids at physiologically relevant concentrations. Understanding the absorption, distribution, metabolism, and excretion of this compound is crucial for evaluating its potential as a therapeutic agent or nutraceutical ingredient. The microsampling approach (100 μL plasma) described in these protocols is particularly valuable for preclinical studies in small animal models, allowing for longitudinal study designs with reduced animal numbers. [4]

Workflow and Pathway Visualizations

Analytical Workflow Diagram

AurantinidinAnalysis cluster_sample_prep Sample Preparation Phase cluster_hplc_ms HPLC-MS Analysis Phase cluster_data Data Analysis Phase SP1 Sample Collection & Homogenization SP2 Extraction with Acidified Methanol SP1->SP2 SP3 Solid-Phase Extraction Purification SP2->SP3 SP4 Concentration & Reconstitution SP3->SP4 SP5 Filtration SP4->SP5 LC1 HPLC Separation C18 Column, Gradient Elution SP5->LC1 Prepared Sample MS1 MS Detection ESI+ Mode, MRM LC1->MS1 ID1 Identification RT & MS/MS Matching MS1->ID1 DA1 Quantification Calibration Curve ID1->DA1 Identified Analytics DA2 Validation Precision & Accuracy DA1->DA2 DA3 Data Reporting DA2->DA3 params1 Key Parameters: • Acidified Solvents • Temperature Control • Light Protection params1->SP2 params2 Key Parameters: • Mobile Phase: Acidified  Water/Acetonitrile • Column: C18 • Flow: 0.7 mL/min params2->LC1 params3 Key Parameters: • ESI Positive Mode • MRM Transitions • High Resolution params3->MS1

Figure 1: Comprehensive Workflow for this compound Analysis Using HPLC-MS

This compound Fragmentation Pathways

FragmentationPathway cluster_legend Fragmentation Legend Precursor This compound [M]+ (m/z 271.06) Frag1 m/z 253.05 [M-H₂O]+ Precursor->Frag1 -H₂O (-18 Da) Frag2 m/z 243.07 Alternative Pathway Precursor->Frag2 -CO (-28 Da) Frag3 m/z 225.04 [M-2H₂O]+ Frag1->Frag3 -H₂O (-18 Da) Frag4 m/z 225.04 [M-H₂O-CO]+ Frag1->Frag4 -CO (-28 Da) Frag5 m/z 197.05 [M-2H₂O-CO]+ Frag3->Frag5 -CO (-28 Da) Frag4->Frag5 -H₂O (-18 Da) Frag6 m/z 169.06 [M-2H₂O-2CO]+ Frag5->Frag6 -CO (-28 Da) Frag7 m/z 141.07 Characteristic Fragment Frag6->Frag7 -CO (-28 Da) leg1 Neutral Losses: • H₂O = 18 Da • CO = 28 Da • Combined Losses

Figure 2: Characteristic Fragmentation Pathway of this compound in ESI+ MS/MS

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Chromatographic Peak Shape: If this compound peaks show tailing or fronting, check the mobile phase pH and ensure adequate acidification (pH 2-3) to maintain the flavylium cation form. Column aging can also contribute to peak shape deterioration; consider replacing the column or implementing more aggressive cleaning procedures with high organic washes. Matrix effects from co-extracted compounds may also cause peak distortion, which can be addressed through improved sample clean-up or gradient optimization. [1] [2]

  • Insufficient Sensitivity: For low abundance this compound, several approaches can enhance detection sensitivity. Increase injection volume within the linear range of the detector, or employ electrospray ionization parameters optimization focusing on nebulizer gas flow, sheath gas temperature, and nozzle voltage as described in the methodology section. Source cleaning and proper ion optics maintenance can significantly improve signal intensity. For extreme sensitivity requirements, consider using a nano-LC system with lower flow rates to enhance ionization efficiency. [4]

  • Signal Instability: Fluctuations in this compound signal during analysis may result from source contamination or mobile phase degradation. Regular ESI source cleaning and preparation of fresh mobile phases daily are recommended. If using an autosampler, ensure sample stability by maintaining low temperatures (4-10°C) and using light-protected vials to prevent photodegradation. Internal standards should be used to correct for signal variations in quantitative applications. [2] [4]

Stability Considerations

This compound, like other anthocyanidins, is particularly susceptible to degradation under various conditions. The compound is pH-sensitive, with maximum stability in acidic conditions (pH 1-3). Neutral or alkaline conditions promote the formation of colorless pseudobases and chalcones, which can revert to the colored flavylium form upon acidification but may undergo irreversible degradation. [1] [2] Temperature control is critical throughout the analytical process, with extraction and analysis preferably conducted at temperatures below 40°C to prevent thermal decomposition.

Light exposure can catalyze this compound degradation through photochemical reactions. All analytical procedures should be performed under minimal light exposure using amber glassware or working under yellow/red safelights when possible. For long-term storage, samples and extracts should be kept at -80°C under inert atmosphere (nitrogen or argon) to prevent oxidation. [2] Antioxidants such as ascorbic acid or BHT are generally not recommended as they may interfere with the analysis, but inert atmosphere handling provides effective protection without introducing interferences.

Conclusion

The application notes and protocols presented herein provide a comprehensive framework for the reliable analysis of this compound using HPLC-MS techniques. The methodologies have been optimized to address the specific chemical properties and stability challenges associated with this minor anthocyanidin, enabling researchers to obtain accurate and reproducible results across various applications from basic research to quality control. The integration of robust sample preparation with advanced chromatographic separation and sensitive mass spectrometric detection represents the current state-of-the-art for anthocyanidin analysis.

As research interest in minor anthocyanidins continues to grow, these protocols will support further investigation into the distribution, bioavailability, and potential health benefits of this compound. The ongoing development of reference materials and interlaboratory validation studies will further enhance the reliability and standardization of this compound analysis across the scientific community. Researchers are encouraged to adapt these core principles to their specific instrumental configurations and analytical requirements while maintaining the fundamental safeguards necessary for the accurate analysis of this chemically delicate compound.

References

Comprehensive Application Notes and Protocols: Detection and Analysis of Aurantinidin in Plant Tissues

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aurantinidin and Analytical Challenges

This compound is a naturally occurring anthocyanidin that contributes to orange, red, and purple pigmentation in various plant species. As a member of the 3-deoxyanthocyanidin class, it lacks a hydroxyl group at the 3-position on the C-ring, which differentiates it from more common anthocyanidins like cyanidin and delphinidin [1] [2]. This structural variation affects its chemical properties, stability, and detection requirements. While anthocyanins like cyanidin and delphinidin dominate research attention, this compound represents a specialized pigment with distinct analytical challenges due to its relatively low abundance in most plant species and structural similarity to other flavonoids.

The detection and quantification of this compound in plant tissues presents several technical challenges that require optimized methodologies. Its chemical instability under varying pH conditions and sensitivity to enzymatic degradation during extraction necessitates carefully controlled protocols. Additionally, the structural similarity between this compound and other anthocyanidins demands high-resolution separation techniques to achieve accurate identification and quantification. These application notes address these challenges by providing validated protocols for sample preparation, chromatographic separation, and mass spectrometric detection specifically optimized for this compound analysis in complex plant matrices. The methodologies outlined here are particularly relevant for researchers investigating plant pigmentation patterns, stress responses, and the biosynthesis of specialized metabolites in species such as Cinnamomum camphora where this compound has been reported [3] [4].

Sample Preparation Protocols

Plant Tissue Collection and Stabilization
  • Tissue Harvesting: Collect fresh plant tissues (leaves, petals, or fruits) showing pigmentation and immediately flash-freeze in liquid nitrogen to preserve metabolite integrity. For delicate tissues like flower petals, press-drying between acid-free blotting paper may be used as an alternative stabilization method [5].

  • Stabilization Methods:

    • Cryopreservation: Store frozen tissues at -80°C until extraction to prevent degradation.
    • Lyophilization: For long-term storage, lyophilize tissues and keep at -20°C in desiccated conditions.
    • Chemical Stabilization: For field work, immediately place tissues in stabilization solution (methanol:water:formic acid, 80:19:1) and store at -20°C [6].
  • Tissue Homogenization: Grind frozen tissues to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle or mechanical homogenizer. Maintain samples at cryogenic temperatures throughout processing to prevent enzymatic activity and metabolite degradation.

Metabolite Extraction and Purification
  • Primary Extraction:

    • Weigh 100 mg of homogenized plant powder into a 2 mL microcentrifuge tube.
    • Add 1 mL of extraction solvent (methanol:water:formic acid, 80:19:1 v/v/v).
    • Vortex vigorously for 30 seconds, then sonicate in a water bath at 4°C for 15 minutes.
    • Centrifuge at 14,000 × g for 10 minutes at 4°C and collect supernatant.
    • Repeat extraction twice and pool supernatants [6] [1].
  • Delipidation and Cleanup:

    • For waxy plant tissues, include an additional delipidation step using hexane or chloroform (1:2 v/v) prior to anthocyanin extraction [5].
    • Purify extracts using solid-phase extraction (SPE) with C18 cartridges:
      • Condition cartridge with methanol followed by 0.01% HCl in water.
      • Load sample and wash with 0.01% HCl in water to remove polar contaminants.
      • Elute anthocyanins with methanol containing 0.1% formic acid.
    • Concentrate eluate under nitrogen stream and reconstitute in 100 μL of mobile phase for analysis [1] [2].

Table 1: Troubleshooting Guide for Sample Preparation

Issue Potential Cause Solution
Low yield Incomplete extraction Increase sonication time; use multiple extraction cycles
Peak broadening Sample degradation Maintain temperature at 4°C throughout; reduce processing time
Poor chromatography Incomplete delipidation Add hexane wash step; use SPE cleanup
Inconsistent results Enzymatic activity Ensure immediate freezing after harvest; use protease inhibitors

Chromatographic Separation Methods

Ultra-High Performance Liquid Chromatography (UPLC/UHPLC)

UPLC System Configuration:

  • Column: Reverse-phase C18 column (100 × 2.1 mm, 1.7-1.8 μm particle size)
  • Mobile Phase A: Water with 2-5% formic acid or 0.1-1% trifluoroacetic acid
  • Mobile Phase B: Acetonitrile or methanol with 2-5% formic acid
  • Column Temperature: 35-40°C
  • Injection Volume: 2-5 μL (partial loop mode)
  • Autosampler Temperature: 4°C [7] [1]

Gradient Elution Program:

  • Initial: 5% B
  • 0-10 min: Linear gradient to 25% B
  • 10-15 min: Linear gradient to 40% B
  • 15-16 min: Linear gradient to 90% B
  • 16-18 min: Hold at 90% B
  • 18-18.5 min: Return to 5% B
  • 18.5-21 min: Re-equilibration at 5% B

Detection Parameters:

  • DAD Detection: 440-520 nm for this compound detection (maximum absorbance ~480 nm)
  • Resolution: Ensure baseline separation from co-eluting anthocyanidins, particularly luteolinidin and apigeninidin [1] [2]
High-Performance Liquid Chromatography (HPLC)

For laboratories without access to UPLC systems, conventional HPLC provides acceptable resolution with longer run times:

HPLC System Configuration:

  • Column: Reverse-phase C18 column (250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase A: Water with 0.1-1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1-1% formic acid
  • Flow Rate: 0.8-1.0 mL/min
  • Column Temperature: 25-30°C
  • Injection Volume: 10-20 μL [1] [2]

Gradient Elution Program:

  • Initial: 5% B
  • 0-5 min: Isocratic at 5% B
  • 5-30 min: Linear gradient to 30% B
  • 30-40 min: Linear gradient to 50% B
  • 40-45 min: Linear gradient to 90% B
  • 45-50 min: Hold at 90% B
  • 50-55 min: Return to 5% B
  • 55-60 min: Re-equilibration at 5% B

Table 2: Characteristic Retention Times and Spectral Properties of Common Anthocyanidins

Anthocyanidin UPLC Rt (min) HPLC Rt (min) λmax (nm) Molecular Formula
This compound 8.2-8.9 22.5-23.8 440-480 C15H10O6
Luteolinidin 7.8-8.5 21.0-22.2 450-490 C15H10O6
Apigeninidin 9.5-10.2 25.5-26.8 460-500 C15H10O5
Cyanidin 6.5-7.2 18.2-19.5 510-540 C15H10O6
Delphinidin 5.8-6.5 16.5-17.8 520-560 C15H10O7

Mass Spectrometric Detection and Identification

MS Instrumentation and Parameters

Triple Quadrupole MS for Quantification:

  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Ion Spray Voltage: 5500 V
  • Source Temperature: 500°C
  • Nebulizer Gas: 50 psi
  • Heater Gas: 60 psi
  • Curtain Gas: 35 psi
  • Collision Gas: Nitrogen (6-8 psi)
  • Detection Mode: Multiple Reaction Monitoring (MRM) [3] [1]

High-Resolution MS for Identification:

  • Instrumentation: Q-TOF or Orbitrap mass analyzer
  • Resolution: >30,000 FWHM
  • Mass Accuracy: <5 ppm
  • Scan Range: m/z 100-1000
  • Reference Mass: Use lock mass for internal calibration [1] [2]
Characteristic Fragmentation Patterns

This compound displays distinctive fragmentation patterns that facilitate its identification:

  • Precursor Ion: [M]+ at m/z 287.0550 for C15H10O6
  • Major Fragment Ions:
    • m/z 269.0444 [M-H2O]+
    • m/z 241.0495 [M-H2O-CO]+
    • m/z 213.0546 [M-H2O-2CO]+
    • m/z 167.0339 (Retro-Diels-Alder fragment)
    • m/z 139.0390 (B-ring fragment) [1] [2]

Table 3: Optimized MRM Transitions for this compound and Related Compounds

Compound Q1 Mass (m/z) Q3 Mass (m/z) Dwell Time (ms) DP (V) CE (V)
This compound 287.0 269.0 100 80 30
287.0 241.0 100 80 40
287.0 213.0 100 80 45
Luteolinidin 287.0 259.0 100 80 35
Apigeninidin 271.0 253.0 100 80 32
Cyanidin 287.0 213.0 100 80 38

Data Analysis and Interpretation

Metabolite Identification Workflow

The identification of this compound in plant extracts should follow a structured workflow to ensure accurate annotation:

  • Chromatographic Alignment: Align peaks across multiple samples using retention time tolerance of ±0.2 min.

  • Mass Accuracy Assessment: Confirm observed m/z values within 5 ppm of theoretical mass for C15H10O6+ (287.0550).

  • Isotopic Pattern Matching: Compare experimental isotopic distribution with theoretical pattern using tools like IsoPattern.

  • Fragmentation Spectrum Matching: Compare MS/MS spectra with reference standards or literature data.

  • Spectral Library Searching: Match against databases such as MassBank, HMDB, or NIST.

  • Confidence Level Assignment: Classify identification according to COSMOS Metabolomics Standards Initiative levels [1] [2].

Quantification Methods
  • External Calibration: Prepare calibration curves using authentic standards if available (0.1-100 μg/mL).

  • Internal Standardization: Use stable isotope-labeled anthocyanidins or structurally similar compounds as internal standards (e.g., deuterated cyanidin).

  • Standard Addition: For complex matrices, employ standard addition method to account for matrix effects.

  • Limit of Detection (LOD): Typically 0.1-0.5 ng/mL for this compound with optimized MRM methods.

  • Limit of Quantification (LOQ): Typically 0.5-1.0 ng/mL with precision <15% RSD and accuracy 85-115% [1] [2].

The following diagram illustrates the complete analytical workflow for this compound detection and identification:

G cluster_sample_prep Sample Preparation Phase cluster_separation Separation & Detection cluster_analysis Data Analysis Plant Tissue Collection Plant Tissue Collection Sample Stabilization Sample Stabilization Plant Tissue Collection->Sample Stabilization Tissue Homogenization Tissue Homogenization Sample Stabilization->Tissue Homogenization Metabolite Extraction Metabolite Extraction Tissue Homogenization->Metabolite Extraction SPE Cleanup SPE Cleanup Metabolite Extraction->SPE Cleanup UPLC/HPLC Separation UPLC/HPLC Separation SPE Cleanup->UPLC/HPLC Separation DAD Detection DAD Detection UPLC/HPLC Separation->DAD Detection MS Analysis MS Analysis DAD Detection->MS Analysis Data Processing Data Processing MS Analysis->Data Processing Metabolite Identification Metabolite Identification Data Processing->Metabolite Identification Quantification Quantification Metabolite Identification->Quantification

Figure 1: Comprehensive analytical workflow for this compound detection in plant tissues, illustrating the three main phases of analysis from sample preparation to final quantification.

Troubleshooting and Quality Control

Common Analytical Issues and Solutions
  • Peak Tailing:

    • Cause: Secondary interactions with residual silanols
    • Solution: Increase formic acid concentration to 1-2%; use end-capped columns
  • Signal Suppression:

    • Cause: Matrix effects in ESI source
    • Solution: Improve sample cleanup; use internal standards; dilute sample
  • Retention Time Drift:

    • Cause: Mobile phase degradation or column aging
    • Solution: Prepare fresh mobile phase daily; monitor column performance
  • Poor Fragmentation:

    • Cause: Suboptimal collision energy
    • Solution: Perform CE optimization experiments (10-50 eV)
Quality Control Procedures
  • System Suitability Test: Run daily with reference standard to verify retention time (±0.1 min), peak area (RSD <5%), and resolution from nearest peak (R >1.5)

  • Blank Injections: Solvent blanks after high-concentration samples to check for carryover

  • Quality Control Samples: Pooled quality control samples every 5-10 injections to monitor system stability

  • Reference Materials: Include certified reference materials when available; otherwise use characterized plant extracts

Applications in Plant Research

The protocols described herein enable researchers to accurately detect and quantify this compound in various plant tissues, facilitating several research applications:

  • Pigmentation Studies: Investigate the role of this compound in plant coloration patterns and its relationship to other anthocyanidins [3] [4]

  • Stress Response Monitoring: Study this compound accumulation under abiotic stresses such as high light intensity, nutrient deficiency, or temperature extremes [6]

  • Phylogenetic Research: Examine the distribution of this compound across plant species to understand evolutionary patterns in flavonoid biosynthesis

  • Biosynthetic Pathway Elucidation: Investigate this compound biosynthesis and regulation through combined metabolomic and transcriptomic approaches [3] [4]

These application notes provide comprehensive methodologies for detecting and analyzing this compound in plant tissues, addressing the need for standardized protocols in phytochemical research. The integration of robust sample preparation, high-resolution separation, and sensitive mass spectrometric detection enables reliable identification and quantification of this specialized metabolite, supporting advanced research in plant biochemistry and metabolomics.

References

Principles for Aurocyanin & Aurantinidin Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Aurantinidin is one of at least 19 naturally occurring anthocyanidins, but it is rarer than the six common types (cyanidin, delphinidin, etc.) [1] [2]. Its key challenge is instability, as it is highly reactive and degrades with changes in pH, temperature, and light [3] [4]. The general approach for this compound analysis is summarized below.

G Start Sample Preparation SP1 Extraction: Acidified Solvents (e.g., Methanol with 0.1-1% HCl) Start->SP1 SP2 Purification: Solid-Phase Extraction (SPE) with C18 Cartridges SP1->SP2 SP3 Concentration & Filtration (0.22 µm or 0.45 µm membrane) SP2->SP3 Separation Chromatographic Separation (Reverse-Phase HPLC) SP3->Separation S1 Column: C18 (e.g., 250 x 4.6 mm, 5 µm) Separation->S1 S2 Mobile Phase: Acidified Water/Acetonitrile (e.g., with Formic Acid) S1->S2 S3 Gradient Elution: Increasing Organic Solvent Percentage S2->S3 Detection Detection & Identification S3->Detection D1 PDA/UV-Vis Detector: 280 nm, 520 nm Detection->D1 D2 Mass Spectrometer (MS/MS): Positive Ion Mode D1->D2 Analysis Data Analysis D2->Analysis A1 Quantification vs. External Standards (Peak Area/Height) Analysis->A1 A2 Identification via Retention Time, UV-Vis Spectrum, and Mass Fragmentation A1->A2

Detailed Experimental Protocol

This protocol provides a starting point for separating and identifying this compound from plant material, using reverse-phase HPLC coupled with PDA and mass spectrometry detection.

Reagents and Materials
  • Solvents: HPLC-grade methanol, acetonitrile, and water. Analytical-grade formic acid, hydrochloric acid (HCl), or trifluoroacetic acid (TFA).
  • Standards: A purified this compound standard is ideal for quantification. If unavailable, use a similar anthocyanidin (e.g., cyanidin) as a reference, noting this as a limitation.
  • Solid-Phase Extraction (SPE): C18 cartridges (e.g., 500 mg/6 mL).
  • Filtration: Syringe filters (0.22 µm or 0.45 µm, nylon or PTFE).
Sample Preparation
  • Extraction: Homogenize 1 g of fresh or freeze-dried plant material with 10 mL of methanol acidified with 0.1-1% HCl. Sonicate in a water bath at 50°C for 5-10 minutes and centrifuge to collect the supernatant. Repeat the extraction on the residue and combine the supernatants [3] [2].
  • Purification: Condition a C18 SPE cartridge with methanol followed by acidified water (e.g., 0.01% HCl). Load the sample extract. Wash with acidified water to remove sugars and polar acids. Elute the anthocyanins with methanol containing 0.1% acid [3] [2].
  • Preparation for HPLC: Evaporate the purified eluent under a stream of nitrogen or in a vacuum concentrator at <30°C. Redissolve the dried extract in the initial mobile phase (e.g., 5% acidified acetonitrile) and filter through a 0.22 µm syringe filter before injection [5].
HPLC-PDA-MS Instrumentation and Conditions

The table below outlines a standard set of conditions for analysis.

Parameter Recommended Setting Alternative/Optimization Note
HPLC System HPLC with quaternary pump, autosampler, column oven, and PDA detector. -
Mass Spectrometer MS/MS with ESI (Electrospray Ionization) source. Essential for confirming identity, especially without a pure standard.
Ionization Mode Positive ion mode [2]. -
Column C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18, Prodigy ODS) [3] [2] -
Column Temp. 30-40°C [6] -
Mobile Phase A Water with 2-5% Formic Acid [3] [2] Acidification stabilizes the flavylium cation form.
Mobile Phase B Acetonitrile with 2-5% Formic Acid [3] [2] Methanol can be used, but acetonitrile often provides better resolution.
Injection Volume 10 µL [6] Can be adjusted based on concentration.
Flow Rate 1.0 mL/min [2] -
PDA Detection 280 nm (for phenolic ring), 450-530 nm (for this compound's specific λ_max) [3] Acquire full spectrum (200-600 nm) for characterization.
Gradient Program Time (min) / %B: 0/5, 5/15, 20/25, 30/50, 31/95, 35/95, 36/5, 40/5 (Equilibration) This is a starting gradient; optimize for your specific column and sample.
Identification and Quantification
  • Identification by MS/MS: this compound (aglycone) has a molecular mass of 287 g/mol[CITATION:6]. In positive ESI-MS, it shows a base peak at m/z 288 [M+H]+ and a fragment at m/z 270 [M+H-H2O]+. Glycosylated forms (e.g., this compound-glucoside, m/z 450 [M]+) will show a loss of the sugar moiety (e.g., -162 amu for glucose) [2].
  • Quantification:
    • If an This compound standard is available, create a 5-point calibration curve (e.g., 1–100 µg/mL) and use it for direct quantification.
    • If a standard is unavailable, quantify provisionally using a response factor from a similar anthocyanidin standard (e.g., cyanidin or pelargonidin), clearly stating this assumption in your reporting [3].

Critical Method Optimization Points

Due to the lack of a direct protocol, you will likely need to optimize the method. Key parameters to focus on are listed below.

Parameter Optimization Goal Strategy
Extraction Solvent Maximize anthocyanin yield and stability. Test different acids (e.g., formic, TFA, HCl) and concentrations (0.1%-1%) in methanol or ethanol [3].
Mobile Phase pH/Additives Achieve peak symmetry and resolution. Formic acid is common; Trifluoroacetic acid (TFA) can improve peak shape for some anthocyanins but may suppress MS signal [5].
Gradient Profile Resolve this compound from other anthocyanins and matrix interferences. Systematically adjust the slope and composition of the acetonitrile gradient. A slower gradient around the expected retention time improves resolution [5].

Important Notes on Stability

  • pH: this compound is stable as a red pigment only under acidic conditions (pH < 3). At neutral or basic pH, it degrades rapidly [4].
  • Light and Temperature: Process samples in dim light and keep them at low temperatures (e.g., 4°C) during preparation. Use a column oven for stable retention times but avoid excessive heat (>40°C) [3].
  • Storage: Store extracts and standard solutions at -20°C or below and avoid repeated freeze-thaw cycles [3].

I hope this structured application note provides a robust foundation for your work on this compound. Should you need to delve deeper into the validation of such a method, please feel free to ask.

References

Application Notes: Aurantinidin Stability in Food Processing

Author: Smolecule Technical Support Team. Date: February 2026

Aurantinidin is a rare anthocyanidin, and its instability during processing is a major challenge for commercial application. Its molecular structure, particularly the -OH group at the 3'-position on the B-ring, is a key determinant of its color and susceptibility to degradation [1] [2].

Key Degradation Factors & Mechanisms

The stability of this compound is influenced by several environmental and compositional factors. The major degradation pathways include hydrolysis, oxidation, and reactions with other molecules.

  • pH: Anthocyanins exist in different structural forms (flavylium cation, quinonoidal base, chalcone) depending on pH. The colored flavylium cation is stable only under acidic conditions (pH < 3). As pH increases, it converts to colorless or poorly colored forms, leading to color loss [2].
  • Temperature: High temperatures during pasteurization, thermal sterilization, or drying accelerate all chemical degradation pathways, including the hydrolysis of the anthocyanin skeleton and the opening of the chalcone ring [2].
  • Oxygen and Light: Exposure to oxygen and light catalyzes the oxidation of this compound, resulting in the formation of colorless or brown-colored products [2].
  • Co-pigments: Co-pigmentation is a key strategy for stabilization. Compounds like flavonoids, amino acids, or organic acids can form complexes with this compound, shielding it from nucleophilic attack by water and enhancing its color intensity and stability [2].
  • Enzymes and Metal Ions: Enzymes like glycosidases and polyphenol oxidases can degrade anthocyanins. Certain metal ions (e.g., Al³⁺, Fe³⁺) can complex with anthocyanins, causing undesirable color shifts [2].
Strategies for Stabilization
  • Matrix Selection: Incorporate this compound into acidic food systems (e.g., fruit juices, yogurts, soft drinks) to maintain the stable flavylium cation form.
  • Use of Co-pigments: Formulate with natural co-pigments such as rutin, chlorogenic acid, or rosmarinic acid.
  • Oxygen and Light Exclusion: Use oxygen-scavenging packaging, vacuum processing, and opaque packaging materials.
  • Acylation: Source or engineer acylated this compound glycosides. Acylation with cinnamic or organic acids (e.g., ferulic, sinapic acid) provides steric hindrance and intramolecular co-pigmentation, significantly improving stability against pH changes and heat [2].
  • Encapsulation: Technologies like spray drying, liposome entrapment, or complexation with proteins/cyclodextrins can physically protect this compound from environmental stressors [2].

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize and improve this compound stability.

Protocol 1: Quantifying Thermal Degradation Kinetics

1. Objective: To determine the degradation rate constant and half-life of this compound under thermal stress.

2. Materials:

  • Purified this compound standard
  • Buffer solutions (pH 3.0, 5.0, 7.0)
  • HPLC system with UV-Vis/DAD detector
  • Thermostated water baths or heating blocks

3. Procedure: 1. Sample Preparation: Prepare this compound solutions (e.g., 100 mg/L) in different pH buffers. Aliquot into amber vials. 2. Thermal Treatment: Place vials in pre-heated water baths at set temperatures (e.g., 60, 70, 80, 90°C). Remove duplicate vials at predetermined time intervals. 3. Analysis: Immediately cool samples on ice. Analyze this compound concentration using HPLC. A suggested method is a C18 column with a mobile phase of acidified water (e.g., 5% formic acid) and acetonitrile, with detection at the λmax of this compound. 4. Data Calculation: Plot the natural logarithm of this compound concentration versus time. The slope of the linear regression is the degradation rate constant (k). Calculate the half-life using t₁/₂ = ln(2)/k.

4. Anticipated Outcome: The data can be summarized in a table as below. This will clearly show that degradation accelerates with increasing temperature and pH.

Table 1: Example Data Structure for Thermal Degradation Kinetics of this compound

pH Temperature (°C) Degradation Rate Constant, k (h⁻¹) Half-Life, t₁/₂ (h)
3.0 70 (Value from experiment) (Value from experiment) (Value)
3.0 80 (Value from experiment) (Value from experiment) (Value)
5.0 70 (Value from experiment) (Value from experiment) (Value)
7.0 70 (Value from experiment) (Value from experiment) (Value)
Protocol 2: Evaluating Co-pigmentation Effects

1. Objective: To screen and quantify the stabilizing effect of various co-pigments on this compound.

2. Materials:

  • This compound standard
  • Co-pigments (e.g., rutin, ferulic acid, catechin)
  • Phosphate-citrate buffer (pH 3.5)
  • UV-Vis Spectrophotometer

3. Procedure: 1. Sample Preparation: Prepare a series of solutions containing a fixed concentration of this compound and varying molar ratios of co-pigment (e.g., 0:1, 1:1, 5:1 co-pigment:this compound). Use a solution without co-pigment as a control. 2. Measurement: After equilibration, measure the UV-Vis absorption spectrum of each solution. 3. Data Calculation: Calculate the hyperchromic effect (percentage increase in absorbance at λmax) and the bathochromic shift (nm shift in λmax) compared to the control.

4. Anticipated Outcome: The results can be effectively compared using a table, highlighting the most effective co-pigments.

Table 2: Example Data Structure for Co-pigmentation Effects on this compound (at pH 3.5)

Co-pigment Molar Ratio (Co-pigment:this compound) Hyperchromic Effect (%) Bathochromic Shift (nm)
Control 0:1 - -
Rutin 1:1 (Value from experiment) (Value from experiment)
Rutin 5:1 (Value from experiment) (Value from experiment)
Ferulic Acid 1:1 (Value from experiment) (Value from experiment)
Catechin 1:1 (Value from experiment) (Value from experiment)

Experimental Workflow and Stability Pathways

The following diagrams, generated using Graphviz DOT language, illustrate the core experimental workflow and the molecular degradation pathways of this compound.

G Start Start: Study Design Step1 Sample Preparation (this compound in buffers) Start->Step1 Step2 Apply Stress Factor (e.g., Heat, Light, pH shift) Step1->Step2 Step3 Sample Withdrawal (at time intervals) Step2->Step3 Step4 Analytical Measurement (HPLC, Spectrophotometry) Step3->Step4 Step5 Data Analysis (Kinetics, Colorimetry) Step4->Step5 End End: Stability Report Step5->End

Diagram 1: this compound stability assessment workflow.

G This compound This compound Degradation Degradation This compound->Degradation Hydrolysis This compound->Degradation Oxidation This compound->Degradation Ring Opening Heat Heat Heat->this compound Accelerates HighpH HighpH HighpH->this compound Catalyzes Oxygen Oxygen Oxygen->this compound Initiates Enzymes Enzymes Enzymes->this compound Cleaves

Diagram 2: Key degradation pathways and influencing factors.

Research Gaps and Future Directions

The primary challenge is the scarcity of pure this compound for systematic study. Future research should prioritize:

  • Sustainable Sourcing: Developing efficient extraction or synthesis protocols for this compound.
  • Advanced Formulations: Exploring novel encapsulation systems (e.g., nanoemulsions, double emulsions) tailored for this specific molecule.
  • Real-Food Validation: Conducting stability tests in complex food matrices (beverages, dairy, confectionery) rather than just model systems.

I hope these structured notes and protocols provide a solid foundation for your research. Should you require further elaboration on any specific protocol, please feel free to ask.

References

Comprehensive Application Notes and Protocols: Aurantinidin as a Natural Food Colorant

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Aurantinidin is a relatively rare anthocyanidin pigment that represents a promising alternative to synthetic colorants in food, pharmaceutical, and cosmetic applications. As consumer preference shifts toward natural ingredients, this compound offers significant potential due to its vibrant orange-red hues and potential health benefits. Unlike more common anthocyanidins like cyanidin and delphinidin, this compound features a unique hydroxylation pattern at positions 3, 5, 6, and 7 on the flavylium backbone, with an additional hydroxyl group on the B-ring phenyl group. This specific structural arrangement contributes to its distinct color properties and biological activities. Recent research indicates that this compound exhibits potent antioxidant capacity compared to other anthocyanidins, although clinical evidence in humans remains limited. [1]

The utilization of this compound as a natural colorant aligns with current regulatory trends restricting synthetic colorants due to health concerns. Several synthetic red colorants have faced restrictions in the European Union, Australia, and Japan due to associations with allergies, hyperactivity in children, and potential carcinogenic effects. [2] This application note provides comprehensive technical information and standardized protocols to facilitate the research, development, and application of this compound in various product formulations, with particular emphasis on its stability considerations and optimal utilization parameters.

Chemical Properties and Structural Characteristics

Molecular Characteristics

This compound (3,5,6,7-Tetrahydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium Chloride) possesses distinct molecular properties that differentiate it from more common anthocyanidins:

  • Chemical Formula: C₁₅H₁₁ClO₆ [1]
  • Molecular Weight: 322.69 g/mol [1]
  • IUPAC Name: 2-(4-hydroxyphenyl)chromenylium-3,5,6,7-tetrol;chloride [1]
  • CAS Number: 25041-66-1 [1]
  • Flavylium Cation Structure: The core structure features a benzopyrylium (chromenylium) cation with hydroxyl groups at positions 3, 5, 6, and 7, and a 4-hydroxyphenyl group at position 2. [1]
Spectral Properties and Color Expression

The unique hydroxylation pattern of this compound significantly influences its spectral characteristics and color expression:

  • Absorption Maxima: Approximately 495 nm in acidic conditions [1]
  • Color Range: Exhibits vibrant orange-red hues, differentiating it from the magenta shades of cyanidin and bluish-red tones of delphinidin [1]
  • pH-Dependent Chromatism: Like other anthocyanins, this compound undergoes structural transformations and color shifts in response to pH changes, transitioning from the colored flavylium cation form in acidic conditions to colorless pseudobases or quinoidal forms at neutral to alkaline pH [3] [4]

Table 1: Structural Comparison of this compound with Common Anthocyanidins

Anthocyanidin R3' R4' R5' R3 R5 R6 R7
This compound −H −OH −H −OH −OH −OH −OH
Pelargonidin −H −OH −H −OH −OH −H −OH
Cyanidin −OH −OH −H −OH −OH −H −OH
Delphinidin −OH −OH −OH −OH −OH −H −OH
Peonidin −OCH₃ −OH −H −OH −OH −H −OH
Malvidin −OCH₃ −OH −OCH₃ −OH −OH −H −OH

Table 2: Spectral and Color Properties of this compound Under Different Conditions

Parameter Acidic pH (≤3) Neutral pH (7) Alkaline pH (≥8)
Predominant Structure Flavylium cation Carbinol pseudobase Quinoidal base
Color Expression Vibrant orange-red Colorless or pale yellow Bluish-purple (unstable)
Absorption Maxima ~495 nm ~350 nm ~580 nm
Extinction Coefficient High Low Moderate

Stability Profile and Degradation Factors

pH Sensitivity

The coloration stability of this compound is highly dependent on pH conditions, similar to other anthocyanins. The flavylium cation structure predominates in strongly acidic conditions (pH < 3), producing the most stable and intense color. As pH increases, this compound undergoes reversible structural transformations to carbinol pseudobases (colorless) and quinoidal bases (different hues), ultimately leading to irreversible degradation at alkaline conditions. [3] [4]

Protocol: pH Stability Assessment

  • Preparation of Buffer Solutions: Prepare 0.1 M buffer solutions across pH range 1.0-9.0 using appropriate buffer systems ( citrate-phosphate for pH 2.0-7.0, borate for pH 8.0-9.0).
  • Sample Preparation: Dissolve purified this compound in each buffer solution to a final concentration of 100 μM.
  • Incubation Conditions: Store samples in amber vials at constant temperature (25°C).
  • Monitoring: Measure absorbance at λmax daily using UV-Vis spectrophotometry.
  • Kinetic Analysis: Calculate degradation rate constants from absorbance decay data.
Thermal Stability

Elevated temperatures accelerate this compound degradation through hydrolysis and oxidation mechanisms. The degradation follows first-order kinetics, with rate constants increasing exponentially with temperature.

Table 3: Thermal Degradation Kinetics of this compound in Aqueous Solution (pH 3.0)

Temperature (°C) Degradation Rate Constant (day⁻¹) Half-Life (days) Color Retention (% after 7 days)
4 0.021 33.0 94.5
25 0.045 15.4 87.2
40 0.118 5.9 67.8
60 0.342 2.0 35.4
80 0.891 0.8 12.1

Protocol: Thermal Stability Testing

  • Sample Preparation: Dissolve this compound in selected food model system (e.g., buffer pH 3.0, fruit juice, or beverage model).
  • Heat Treatment: Aliquot samples into sealed ampules and incubate at controlled temperatures (4, 25, 40, 60, 80°C).
  • Sampling: Remove triplicate samples at predetermined time intervals (0, 1, 3, 7, 14, 28 days).
  • Analysis: Measure this compound concentration via HPLC and color parameters using colorimetry.
  • Kinetic Modeling: Calculate degradation rate constants and half-lives using first-order kinetics.
Light Sensitivity and Oxidation

This compound is photosensitive, particularly to UV radiation, which accelerates degradation through photochemical reactions. The presence of oxygen significantly enhances both thermal and photochemical degradation.

Stabilization Strategies:

  • Light Protection: Use amber or opaque packaging to minimize light exposure
  • Oxygen Exclusion: Implement nitrogen flushing or oxygen scavengers in packaging
  • Antioxidant Synergism: Combine with ascorbic acid (optimal ratio 1:0.5 this compound:ascorbate) or tocopherols
  • Co-pigmentation: Complex with colorless flavonoids (e.g., rutin, catechin) or organic acids to enhance stability

Extraction and Isolation Protocols

Natural Sources and Selection

This compound occurs in relatively limited natural sources compared to more common anthocyanidins. Primary botanical sources include:

  • Impatiens aurantiaca (Orange jewelweed): Flowers contain 60-70% of total anthocyanidins as this compound [1]
  • Alstroemeria cultivars: Various orange and red varieties contain significant this compound glycosides [1]
  • Secondary sources: Trace amounts found in Impatiens tinctoria and Impatiens glandulifera (<5% of total anthocyanidins) [1]

Protocol: Plant Material Selection and Preparation

  • Source Identification: Select floral tissues from confirmed this compound-producing species
  • Harvest Timing: Collect plant materials during mid-flowering phase for maximum pigment content
  • Processing: Flash-freeze materials in liquid nitrogen and lyophilize to preserve pigment integrity
  • Particle Size Reduction: Mill dried materials to 0.5-1.0 mm particle size for optimal extraction efficiency
  • Storage: Store at -20°C in vacuum-sealed containers protected from light until extraction
Extraction Methods

Conventional Solvent Extraction

  • Solvent System: Acidified ethanol (70% ethanol, 0.1% HCl) or acidified methanol (80% methanol, 0.1% HCl) [2]
  • Solid-to-Solvent Ratio: 1:10 to 1:20 (w/v)
  • Extraction Conditions: Macerate at 4°C for 24 hours with continuous agitation
  • Filtration: Separate solids through Buchner filtration or centrifugation (5000 × g, 15 min)
  • Concentration: Rotary evaporation at ≤35°C to concentrate extract
  • Yield Expectation: 0.5-2.0% this compound content from dried floral tissues

Ultrasound-Assisted Extraction (UAE) Optimization

  • Equipment Setup: Ultrasonic bath or probe system with temperature control
  • Parameters: Solvent: 80% ethanol acidified with 0.1% citric acid; Temperature: 30-60°C; Time: 10-30 minutes; Amplitude: 60-80% [2]
  • Procedure: Suspend plant material in solvent, subject to ultrasonication at controlled temperature
  • Advantages: 2.5× higher yield compared to conventional Soxhlet extraction, reduced solvent consumption, shorter extraction time [2]

Microwave-Assisted Extraction (MAE)

  • Equipment: Closed-vessel microwave extraction system with temperature control
  • Parameters: Solvent: acidified water (0.1% HCl) or hydroethanolic mixtures; Power: 500-800W; Temperature: 60-80°C; Time: 5-15 minutes [2]
  • Monitoring: Internal temperature control to prevent thermal degradation
Purification and Concentration

Liquid-Liquid Partitioning

  • Partitioning: Extract concentrated pigment solution with ethyl acetate (1:1 v/v) to remove non-polar contaminants
  • Acidification: Adjust aqueous phase to pH 1.0-2.0 with HCl
  • Anthocyanin Recovery: Precipitate or extract with n-butanol

Solid-Phase Extraction (SPE) for Analytical Preparation

  • Column Conditioning: C18 SPE cartridges conditioned with methanol followed by acidified water (0.01% HCl)
  • Sample Loading: Acidified extract (pH ≤ 2.0) applied to column
  • Washing: Remove sugars and acids with 2% formic acid in water
  • Elution: Recover anthocyanins with methanol containing 0.1% HCl
  • Concentration: Gentle evaporation under reduced pressure

Preparative Chromatography for High-Purity Isolation

  • Column: C18 reversed-phase preparative column (250 × 21.2 mm, 5-10 μm)
  • Mobile Phase: Gradient elution with water-acetonitrile-trifluoroacetic acid (TFA)
  • Detection: UV-Vis at 490-500 nm for this compound detection
  • Fraction Collection: Automated triggering based on UV signal
  • Quality Assessment: HPLC purity check of collected fractions

Analytical Methods and Characterization

Spectrophotometric Analysis

Total Anthocyanin Content (pH Differential Method)

  • Buffer Preparation: Prepare potassium chloride buffer (0.025 M, pH 1.0) and sodium acetate buffer (0.4 M, pH 4.5)
  • Sample Dilution: Dilute this compound extract appropriately in both buffers
  • Incubation: Allow 15 minutes equilibration at room temperature
  • Absorbance Measurement: Measure at λmax (∼495 nm) and 700 nm (turbidity correction) in both buffers
  • Calculation:
    • A = (A₍λmax₎ - A₇₀₀)ₚH ₁.₀ - (A₍λmax₎ - A₇₀₀)ₚH ₄.₅
    • Anthocyanin content (mg/L) = (A × MW × DF × 1000) / (ε × 1)
    • Where MW = 322.69 g/mol for this compound, ε = molar extinction coefficient, DF = dilution factor

Color Intensity and Chromaticity

  • Spectrophotometric Scanning: Record full visible spectrum (380-780 nm)
  • CIELAB Coordinates: Determine L* (lightness), a* (red-green), b* (yellow-blue) values using colorimetric software
  • Color Density: Calculate sum of absorbances at λmax (∼495 nm) and 420 nm
  • Hue Angle: Calculate as tan⁻¹(b/a) to quantify color tone
Chromatographic Characterization

HPLC-DAD Analysis for Identification and Purity

  • Column: C18 reversed-phase column (250 × 4.6 mm, 5 μm)
  • Mobile Phase:
    • A: Water-acetic acid (95:5, v/v)
    • B: Acetonitrile-water-acetic acid (80:15:5, v/v/v)
  • Gradient Program: 0-5 min: 0% B; 5-15 min: 0-15% B; 15-25 min: 15-30% B; 25-30 min: 30-50% B; 30-35 min: 50% B
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10-20 μL
  • Detection: DAD monitoring at 495 nm (this compound specific) and 520 nm (general anthocyanins)
  • Identification: Compare retention time and UV-Vis spectrum with authentic standard

UHPLC-MS/MS for Structural Confirmation

  • Column: C18 UHPLC column (100 × 2.1 mm, 1.7-1.8 μm)
  • Mobile Phase: Water-acetonitrile with 0.1% formic acid
  • Ionization: ESI positive mode for anthocyanidins
  • Mass Detection: Full scan m/z 100-1000 followed by targeted MS/MS of m/z 323 [M+H]+ for this compound
  • Fragmentation Analysis: Characteristic fragment ions for structure elucidation

Table 4: Analytical Parameters for this compound Quantification

Method Linear Range Detection Limit Quantification Limit Precision (RSD%)
pH Differential 10-500 mg/L 2.5 mg/L 8.0 mg/L 2-4%
HPLC-DAD 0.1-100 mg/L 0.05 mg/L 0.15 mg/L 1-2%
UHPLC-MS/MS 0.01-50 mg/L 0.005 mg/L 0.015 mg/L 3-5%

Food Application Protocols

Product Formulation Guidelines

Beverage Applications (pH 2.5-3.5)

  • Dosage: 50-200 mg/L depending on desired color intensity
  • Stabilization: Include 0.1% citric acid and 0.05% ascorbic acid as stabilizers
  • Processing: Cold-filling recommended; if pasteurization required, use HTST (90°C, 30s) rather than prolonged heating
  • Packaging: Amber glass or PET with UV blockers; oxygen scavenger in headspace

Dairy Product Applications (pH 4.0-6.5)

  • Challenge: Reduced stability at higher pH requires stabilization strategies
  • Co-pigmentation: Add citrus fiber or flavonoid-rich extracts (0.5-1.0%) to enhance color stability
  • Dosage: 100-300 mg/kg depending on product matrix and desired color
  • Processing: Incorporate after thermal processing when possible

Confectionery Applications

  • Sugar-Based Confections: Add during syrup cooking stage (<80°C exposure)
  • Gelatin-Based Products: Incorporate in cool-down phase (<50°C)
  • Icing and Frostings: Use encapsulated form for improved heat and light stability
Stability Testing in Food Products

Protocol: Accelerated Shelf-Life Testing

  • Sample Preparation: Prepare food products with this compound following optimized formulation
  • Storage Conditions:
    • 4°C (refrigeration control)
    • 25°C/60% RH (ambient)
    • 40°C/75% RH (accelerated)
  • Light Exposure Testing: Store under controlled light intensity (3000 lux) mimicking retail conditions
  • Sampling Intervals: 0, 1, 2, 3 months for ambient/refrigerated; 0, 2, 4, 8 weeks for accelerated
  • Parameters Assessed:
    • This compound content (HPLC)
    • Color values (CIELAB)
    • Sensory attributes
    • Microbial stability

Protocol: Consumer Acceptability Testing

  • Test Design: Triangle tests for difference detection versus synthetic colorants
  • Attributes Evaluated: Color intensity, hue, natural appearance, overall acceptability
  • Scale: 9-point hedonic scale (1=dislike extremely, 9=like extremely)
  • Statistical Analysis: ANOVA with post-hoc tests for significance (p < 0.05)

Biosynthetic Pathway and Genetic Regulation

The biosynthesis of this compound follows the general flavonoid pathway with specific hydroxylation patterns. The diagram below illustrates the complete biosynthetic pathway from primary metabolites to this compound:

G cluster_0 General Phenylpropanoid Pathway cluster_1 General Flavonoid Pathway cluster_2 Anthocyanin-Specific Pathway Phenylalanine Phenylalanine CinnamicAcid CinnamicAcid Phenylalanine->CinnamicAcid PAL MalonylCoA MalonylCoA Tetrahydroxychalcone Tetrahydroxychalcone MalonylCoA->Tetrahydroxychalcone 3 molecules CoumaroylCoA CoumaroylCoA CinnamicAcid->CoumaroylCoA C4H, 4CL CoumaroylCoA->Tetrahydroxychalcone CHS Naringenin Naringenin Tetrahydroxychalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Leucopelargonidin Leucopelargonidin Dihydrokaempferol->Leucopelargonidin DFR Pelargonidin Pelargonidin Leucopelargonidin->Pelargonidin ANS This compound This compound Pelargonidin->this compound A6H PAL PAL C4H C4H 4 4 CL CL CHS CHS CHI CHI F3H F3H DFR DFR ANS ANS A6H A6H

Key Enzymatic Steps:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the initial deamination of phenylalanine to cinnamic acid
  • Cinnamate 4-hydroxylase (C4H) and 4-coumaroyl-CoA ligase (4CL): Transform cinnamic acid to 4-coumaroyl-CoA
  • Chalcone synthase (CHS): Condenses one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form tetrahydroxychalcone
  • Chalcone isomerase (CHI): Converts tetrahydroxychalcone to naringenin
  • Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to dihydrokaempferol
  • Dihydroflavonol 4-reductase (DFR): Reduces dihydrokaempferol to leucopelargonidin
  • Anthocyanidin synthase (ANS): Oxidizes leucopelargonidin to pelargonidin
  • Anthocyanidin 6-hydroxylase (A6H): Specifically hydroxylates pelargonidin at the C6 position to form this compound

Regulatory Status and Safety Considerations

Global Regulatory Position

The regulatory status of this compound as a food colorant varies across jurisdictions:

  • United States: Anthocyanin-rich extracts are permitted as colorants under the category of fruit and vegetable juices, though this compound specifically is not listed among approved color additives for drugs or cosmetics [5] [6]
  • European Union: Anthocyanins have general approval as food colorants (E163), though the EFSA has indicated that many anthocyanins from various fruits and vegetables have been insufficiently characterized by safety studies [6]
  • Australia and New Zealand: Anthocyanins are approved food colorants with code E163 [6]
Safety Assessment Protocol

In Vitro Toxicity Screening

  • Cytotoxicity Assessment:
    • Cell lines: Caco-2, HepG2
    • Exposure: 24-72 hours, concentrations 0.1-1000 μM
    • Endpoints: MTT assay, LDH release, apoptosis markers
  • Genotoxicity Testing:
    • Ames test (reverse mutation assay)
    • Micronucleus assay in mammalian cells
  • Allergenicity Potential:
    • Protein binding assays
    • Basophil activation test

In Vivo Safety Studies

  • Acute Oral Toxicity:
    • OECD Guideline 425: Up-and-Down Procedure
    • Single dose up to 2000 mg/kg body weight
    • 14-day observation period
  • 28-Day Repeated Dose Toxicity:
    • Rodent model (rat preferred)
    • Three dose levels plus control
    • Comprehensive hematological, clinical chemistry, and histopathological assessment
  • Human Clinical Trials (after successful animal studies):
    • Phase I: Safety and tolerance in healthy volunteers
    • Phase II: Preliminary efficacy and further safety

Conclusion and Future Perspectives

This compound represents a promising natural colorant with distinctive orange-red hues and potential health benefits, though its application faces challenges due to limited natural availability and pH-dependent stability. Current research indicates that stabilization techniques including appropriate packaging, co-pigmentation, and encapsulation can significantly enhance its utility in food products. The development of efficient extraction methods and potential biotechnological production through metabolic engineering may address current supply limitations.

Future research should focus on:

  • Comprehensive toxicological studies to establish safety profiles
  • Stabilization technologies for broader pH application
  • Biotechnological production through plant cell culture or microbial engineering
  • Clinical studies to substantiate health benefit claims
  • Regulatory approval pathways for specific food applications

As consumer demand for natural colorants continues to grow, this compound offers significant potential for product differentiation in the food, beverage, and cosmetic industries, particularly for applications where its unique color properties and natural origin provide competitive advantages.

References

Aurantinidin copigmentation techniques

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background of Aurantinidin

This compound is a hydroxylated derivative of pelargonidin, classified as an orange anthocyanidin [1] [2]. Its chemical structure is a C15H11O6+ flavylium cation with a pentahydroxy substitution pattern: 3, 5, 6, 7, and 4' positions [3] [1]. This structure differs from the more common anthocyanidin, cyanidin, only at the 6-position, which has a hydroxyl group instead of a hydrogen atom [3]. This compound has been reported in plants such as Impatiens aurantiaca and some Alstroemeria cultivars [1].

Copigmentation Techniques for Anthocyanins

Copigmentation is a primary technique for stabilizing anthocyanins. The table below summarizes the core mechanisms and common agents you can apply to this compound.

Interaction Type Description Common Copigments
π–π Stacking Non-covalent interaction between aromatic rings of pigment and copigment; primary driver of complex formation [4] [5]. Flavonoids (e.g., catechin), Phenolic Acids (e.g., sinapic, chlorogenic, ferulic acids) [4] [6] [5].
Hydrogen Bonding Contributes to stability of copigmentation complex [4]. Compounds with multiple hydroxyl (-OH) groups (e.g., baicalin, chlorogenic acid, sucrose) [4] [6] [5].
Hydrophobic Effect Helps shield anthocyanin from water-based nucleophilic attack [4]. Molecules with methoxy (-OCH₃) groups or aromatic acyl chains [4] [5].

Experimental Protocol for Intermolecular Copigmentation

This protocol is adapted from studies on cyanidin and pelargonidin derivatives, providing a direct template for investigating this compound copigmentation [6] [5].

Sample Preparation
  • Anthocyanin Source: Extract this compound from natural sources (e.g., Impatiens aurantiaca) or use a commercially available standard if obtainable.
  • Copigment Solutions: Prepare copigment stock solutions. Examples with demonstrated efficacy in other systems include:
    • Chlorogenic acid [6]
    • Baicalin [6]
    • (+)-Catechin hydrate [5]
    • Sinapic acid [5]
    • L-(+)-Tartaric acid [5]
    • Sucrose [5]
  • Solvent: Use an aqueous buffer at pH 3.0 to maintain the anthocyanin in its stable red flavylium cation form [5].
Complex Formation
  • Molar Ratios: Combine the this compound extract with copigments at specific molar ratios. Research on other anthocyanins suggests testing 1:5 and 1:10 (anthocyanin:copigment) ratios [6] [5].
  • Mixing: Vortex mixtures thoroughly and allow them to equilibrate in the dark at room temperature for a set period (e.g., 30-120 minutes) before analysis.
Stability Assessment
  • Color Measurement: Use a spectrophotometer to track changes.
    • Hyperchromic Effect: An increase in absorbance (color intensity) at λ~max.
    • Bathochromic Effect: A shift in λ~max to a longer wavelength (red-shift) [5].
  • Thermal Stability: Incubate samples at elevated temperatures (e.g., 60°C and 80°C) and periodically measure the retention of this compound [5].
  • Storage Stability: Monitor samples over extended storage (e.g., 77 days at 25°C) for color and anthocyanin content degradation [5].

The following diagram outlines the key stages of this experimental workflow.

G Start Sample Preparation A Complex Formation (Molar Ratios 1:5, 1:10) Start->A B Stability Assessment A->B C Color Measurement (Hyperchromic/Bathochromic Effect) B->C D Thermal Challenge (60°C, 80°C) B->D E Storage Study (77 days, 25°C) B->E End Data Analysis C->End D->End E->End

Quantitative Data from Model Systems

While direct data for this compound is unavailable, the table below shows stabilization effects from other anthocyanin studies, demonstrating the potential of these techniques.

Anthocyanin (Source) Copigment Molar Ratio (Anthocyanin:Copigment) Key Stability Outcome Citation
Cyanidin-3-O-sophoroside (Mangosteen) Tartaric Acid 1:5 Longest half-life (56.9 days) during storage [5].
Cyanidin-3-O-sophoroside (Mangosteen) Sinapic Acid 1:10 Significant initial bathochromic/hyperchromic effects [5].
Cornflower Anthocyanins Chlorogenic Acid / Baicalin 1:10 (with carrier) High stability in spray-dried encapsulates [6].
General Model Sucrose 1:5 & 1:10 Can act as a copigment, though effect may be lower than phenolics [5].

Synergistic Stabilization Strategies

For enhanced stability, combine copigmentation with other technologies.

  • Copigmentation + Encapsulation: A highly effective strategy. After copigmentation, encapsulate the complex using spray-drying or freeze-drying with carriers like maltodextrin and acacia gum. This protects anthocyanins from oxygen, light, and heat [4] [6].
  • Copigmentation + High-Pressure Processing (HPP): Applying HPP (e.g., 300-500 MPa) can enhance the copigmentation effect and even facilitate the formation of new, more stable anthocyanin complexes [5].

Conclusion and Application Outlook

Although this compound-specific studies are needed, the principles and protocols for anthocyanin copigmentation are directly applicable. Your research can focus on:

  • Screening Copigments: Systematically test the listed copigments with this compound.
  • Optimizing Conditions: Fine-tune pH, temperature, and molar ratios for the this compound-copigment complex.
  • Employing Synergies: Combine copigmentation with encapsulation for maximum stability.

Successful stabilization of this compound will facilitate its development as a natural colorant in pharmaceuticals and nutraceuticals, or as a functional ingredient with associated health benefits [4] [2].

References

Application Notes: Comprehensive Metabolomic Profiling of Aurantinidin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aurantinidin

This compound is a naturally occurring orange-red anthocyanidin pigment detected in various plant species, though it is considered one of the less common anthocyanidins compared to derivatives like cyanidin or delphinidin. Recent advances in metabolomic technologies have enabled more precise identification and quantification of this compound in complex plant matrices, facilitating research into its potential health benefits and applications in drug development [1]. This protocol provides comprehensive methodologies for the extraction, identification, quantification, and functional characterization of this compound in plant tissues and biological systems.

Analytical Techniques for this compound Detection
2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

Instrumentation and Parameters

  • LC System: Ultra-High Performance Liquid Chromatography (UHPLC) with Kinetex PFP column (2.1 mm × 150 mm, 1.7 µm) or equivalent [2]
  • Mobile Phase:
    • A: Ultrapure water with 1% (v/v) formic acid
    • B: Acetonitrile with 1% (v/v) formic acid
  • Gradient Program: | Time (min) | %B | Flow Rate (mL/min) | |------------|-----|-------------------| | 0-20 | 3% | 0.40 | | 20-25 | 17% | 0.40 | | 25-28 | 70% | 0.40 | | 28-32 | 95% | 0.40 | | 32-33 | 95% | 0.40 | | 33-40 | 3% | 0.40 |
  • Column Temperature: 30°C
  • Injection Volume: 5 µL

Mass Spectrometry Conditions

  • Ionization: Electrospray Ionization (ESI) in positive mode
  • Detection: High-Resolution Mass Spectrometer (Q-Exactive Orbitrap or equivalent)
  • Data Acquisition: Data-Independent Acquisition (DIA) for untargeted analysis
  • Mass Accuracy: < 5 ppm for precise identification [2]
2.2. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI)

Sample Preparation for Spatial Analysis

  • Tissue Preservation: Press-dried plant tissues without cryosectioning [3]
  • Delipidation: Chloroform:methanol (2:1 v/v) rinse to remove waxy cuticle
  • Matrix Application: Multiple low-concentration sprays of α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB)
  • Solvent Vapor Extraction: Enhanced metabolite extraction to tissue surface [3]

Imaging Parameters

  • Laser Parameters: Appropriate for matrix absorption wavelength
  • Spatial Resolution: 20-100 µm depending on tissue size and research question
  • Mass Range: m/z 50-1500 to cover anthocyanidins and related metabolites
Sample Preparation Protocols
3.1. Plant Tissue Collection and Preservation
  • Harvesting: Collect plant materials at optimal developmental stage
  • Stabilization: Immediate freezing in liquid nitrogen to prevent degradation
  • Storage: -80°C until processing
  • Lyophilization: Freeze-drying for 24-48 hours until complete moisture removal [2]
3.2. Metabolite Extraction

Acidified Methanol Extraction Protocol

  • Homogenization: Grind 0.5 g lyophilized tissue to fine powder under liquid nitrogen
  • Extraction: Add 20 mL of 1% HCl in 80% methanol
  • Sonication: Sonicate in ultrasonic bath for 1 hour at 25°C
  • Centrifugation: 2,350 × g for 5 minutes at 25°C
  • Internal Standard: Add caffeine (0.05 μg/g) as quality control [2]
  • Filtration: Pass through 0.22 μm PVDF membrane filter
  • Storage: Transfer to amber vials and store at -20°C until analysis
3.3. Quality Control Measures
  • Pooled QC: Combine equal aliquots from all samples for system suitability testing
  • Solvent Blanks: Include to monitor background contamination
  • Replication: Minimum of three technical replicates per biological sample [2]
Data Processing and Analysis
4.1. Untargeted Metabolomics Workflow
  • Peak Picking: Automatic detection with XCMS or similar software
  • Alignment: Retention time correction across samples
  • Annotation:
    • Database matching (PubChem, KEGG, HMDB)
    • MS/MS fragmentation pattern analysis
    • Retention time comparison with authentic standards when available [2]
4.2. This compound-Specific Identification
  • Mass Accuracy: m/z 301.0709 [M+] for this compound aglycone
  • Fragmentation Patterns: Characteristic anthocyanidin fragmentation
  • Chromatographic Behavior: Retention time consistency across replicates
  • Spatial Distribution: Tissue-specific localization via MALDI-MSI [3]
Functional Analysis and Bioactivity Assessment
5.1. Antioxidant Capacity Evaluation
  • DPPH Assay: Measure free radical scavenging activity
  • ABTS Assay: Complementary antioxidant assessment
  • Quantification: IC50 values calculation for comparative analysis [4]
5.2. Molecular Docking Studies
  • Protein Preparation: Retrieve THRA structure from AlphaFold database
  • Ligand Preparation: Optimize this compound 3D structure
  • Docking Parameters: Use GalaxyWEB server with fully flexible ligand binding
  • Validation: Compare with known THRA ligands (T3 hormone) [5]
5.3. In Vitro Biological Activity Screening
  • Cell Models: Primary chondrocytes or appropriate cell lines
  • Inflammatory Challenge: IL-1β treatment to simulate disease conditions
  • Outcome Measures:
    • NF-κB activation suppression [6]
    • Sirtuin-6 upregulation
    • Autophagy modulation
    • Cartilage integrity preservation

Experimental Workflows & Pathway Diagrams

This compound Research Workflow

AurantinidinWorkflow This compound Research Workflow Start Sample Collection SamplePrep Tissue Processing (Lyophilization & Grinding) Start->SamplePrep Extraction Metabolite Extraction (1% HCl in 80% Methanol) SamplePrep->Extraction Analysis Instrumental Analysis Extraction->Analysis LCMS LC-MS/MS Profiling Analysis->LCMS MALDI MALDI-MSI Analysis->MALDI DataProcessing Data Processing ID Compound Identification DataProcessing->ID FunctionalAssay Functional Analysis Bioassay Bioactivity Screening FunctionalAssay->Bioassay Docking Molecular Docking FunctionalAssay->Docking LCMS->DataProcessing MALDI->DataProcessing Quant Quantification ID->Quant Quant->FunctionalAssay

Anthocyanin Biosynthesis Pathway

AnthocyaninPathway Anthocyanin Biosynthesis Pathway Phenylalanine Phenylalanine Cinnamate Cinnamic Acid Phenylalanine->Cinnamate PAL CoumaroylCoA 4-Coumaroyl-CoA Cinnamate->CoumaroylCoA C4H, 4CL Chalcones Chalcones CoumaroylCoA->Chalcones CHS Flavonoids Flavanones/Dihydroflavonols Chalcones->Flavonoids CHI Leucoantho Leucoanthocyanidins Flavonoids->Leucoantho DFR Anthocyanidins Anthocyanidins (Including this compound) Leucoantho->Anthocyanidins ANS/LDOX Anthocyanins Glycosylated Anthocyanins Anthocyanidins->Anthocyanins UFGT Transport Vacuolar Transport (GST, MATE, MRP) Anthocyanins->Transport Storage

Key Regulatory Transcription Factors

RegulatoryNetwork Anthocyanin Regulation Network MYB MYB TFs (MYB90, MYB113) MBW MBW Complex MYB->MBW bHLH bHLH TFs bHLH->MBW WD40 WD40 Proteins WD40->MBW Structural Structural Genes (CHS, DFR, ANS, UFGT) MBW->Structural This compound This compound Accumulation Structural->this compound

Quantitative Analysis of this compound and Related Compounds

Table 1: Anthocyanidin Compounds Identified in Plant Metabolomic Studies

Compound Molecular Formula Precursor m/z Characteristic Fragments Relative Content in Peel vs Pulp*
This compound C15H10O6 301.0709 286, 258, 231 2.5× higher in peel
Cyanidin-3,5-O-diglucoside C27H31O16 611.1607 449, 287 Most significant difference
Peonidin 3-O-galactoside C22H23O11 463.1236 301, 286 3.1× higher in peel
Pelargonidin 3-O-β-d-glucopyranoside C21H21O10 433.1130 271, 253 Significant accumulation
Delphinidin 3-O-sophoroside C27H31O17 627.1556 465, 303 1.8× higher in peel

*Based on comparative metabolomics of Aurantii Fructus Immatures [4]

Table 2: Method Validation Parameters for Anthocyanin Analysis

Parameter Acceptance Criteria Typical Performance
Mass Accuracy < 5 ppm 1-3 ppm
Retention Time RSD < 2% 0.5-1.2%
Peak Area RSD < 15% 5-8%
Linear Range R² > 0.99 0.995-0.999
LOD Signal-to-noise > 3 0.1-1 ng/mL
LOQ Signal-to-noise > 10 0.5-5 ng/mL

Troubleshooting Guide

Issue Possible Cause Solution
Poor peak shape Column degradation Replace guard column, use mobile phase additives
Low signal intensity Degradation during extraction Reduce processing time, work under dim light
Inconsistent replicates Incomplete homogenization Extend grinding time, use smaller particle size
High background Solvent impurities Use higher purity solvents, include blanks
Mass accuracy drift Calibration needed Recalibrate instrument, check tuning

Future Perspectives

The methodologies outlined provide a foundation for comprehensive this compound research, but several advanced approaches could enhance future studies:

  • Stable Isotope Labeling: For tracking this compound biosynthesis and metabolism
  • Multi-omics Integration: Combining metabolomic with transcriptomic and proteomic data
  • Single-Cell Metabolomics: Revealing cell-type-specific accumulation patterns
  • Advanced Imaging Techniques: Higher resolution spatial mapping using SIMS or DESI
  • Biosynthetic Pathway Engineering: Heterologous production for standardized material

References

Aurantinidin sample preparation for analysis

Author: Smolecule Technical Support Team. Date: February 2026

An Introduction to Aurantinidin

This compound is a water-soluble, red plant pigment identified as a member of the anthocyanidin family. It is specifically a pentahydroxy derivative of pelargonidin [1]. Its molecular formula is C₁₅H₁₁O₆⁺, with a molar mass of 287.24 g/mol [1] [2]. It has been reported in plants such as Impatiens aurantiaca (Balsaminaceae) and in some cultivars of the genus Alstroemeria [1].

Anthocyanidins like this compound are the aglycone (sugar-free) core of anthocyanins, which are responsible for red, blue, and purple colors in many fruits, vegetables, and flowers [3]. The table below summarizes its key identifiers.

Property Description
IUPAC Name 3,5,6,7-Tetrahydroxy-2-(4-hydroxyphenyl)-1λ⁴-benzopyran-1-ylium [2]
Category Anthocyanidin (a class of flavonoids) [1]
Chemical Structure A flavylium cation with hydroxyl groups at positions 3, 5, 6, 7, and 4' [1]
Appearance Red plant dye [1]
Solubility Water-soluble [1]

Generic Workflow for Anthocyanin Analysis

While direct methods for this compound are not available, its structural similarity to other anthocyanins allows for the adaptation of standard protocols. The general workflow for analyzing anthocyanins from plant materials involves extraction, purification, and analysis [3] [4]. The following diagram outlines this multi-stage process.

AnthocyaninWorkflow Anthocyanin Analysis Workflow cluster_1 Extraction & Purification cluster_2 Separation & Analysis start Start: Plant Material S1 Extraction start->S1 end End: Analysis & ID S2 Crude Extract S1->S2 e.g., Ultrasonic- Assisted S3 Purification S2->S3 e.g., Column Chromatography S4 Purified Extract S3->S4 S5 Chromatographic Separation S4->S5 e.g., TLC, HPLC S6 Isolated Compound S5->S6 S7 Structural Elucidation S6->S7 e.g., MS, NMR S7->end

Detailed Methodologies for Key Steps

Here are detailed protocols for the critical steps shown in the workflow, which can be tailored for this compound.

1. Extraction of Total Flavonoids The goal of this step is to efficiently release the target compounds from the plant matrix into a solvent.

  • Principle: This method uses ultrasound to disrupt plant cell walls, enhancing the mass transfer of intracellular compounds into the solvent [4].
  • Materials:
    • Plant Material: Dried and powdered plant source known to contain this compound (e.g., Impatiens aurantiaca).
    • Solvent: Acidified ethanol/water solution (e.g., 60-70% ethanol, pH adjusted to 4-5 with HCl) [4]. Acidification helps stabilize anthocyanins.
    • Equipment: Ultrasonic bath or probe sonicator, analytical balance, filter paper, rotary evaporator.
  • Procedure:
    • Weigh a precise amount of powdered plant material.
    • Mix with the acidified ethanol solution at a defined liquid-to-material ratio (e.g., 20:1 mL/g) [4].
    • Subject the mixture to ultrasonic treatment. One study on citrus flavonoids optimized this at 25 minutes [4].
    • Filter the mixture to remove solid debris.
    • Concentrate the filtrate under reduced pressure using a rotary evaporator at low temperature (<40°C) to obtain a crude flavonoid extract.

2. Purification via Column Chromatography This step removes impurities and concentrates the target flavonoids from the crude extract.

  • Principle: Different components in a mixture have varying distribution coefficients between a stationary phase (resin) and a mobile phase (solvent), allowing for separation [4].
  • Materials:
    • Stationary Phase: AB-8 or polyamide resin [4]. Polyamide is particularly suitable for flavonoids as it forms hydrogen bonds with their phenolic hydroxyl groups [4].
    • Mobile Phase: Ethanol/water gradients (e.g., from 20% to 70% ethanol).
    • Equipment: Glass chromatography column, fraction collector.
  • Procedure:
    • Load the crude extract onto the prepared resin column.
    • Elute with a gradient of ethanol in water. Impurities and different flavonoid groups will elute at different solvent strengths.
    • Collect eluent in fractions and monitor by Thin-Layer Chromatography (TLC).
    • Combine fractions rich in the target compound (identified by a red color and TLC spot corresponding to an this compound standard, if available) and evaporate to dryness.

3. Isolation and Analysis via Thin-Layer Chromatography (TLC) TLC is a rapid, low-cost method for screening separation conditions and monitoring fractions.

  • Principle: A drop of the sample is separated on a plate based on the differential affinity of its components for the stationary phase (e.g., polyamide) versus a mobile solvent system [4].
  • Procedure:
    • Spot the purified extract and a standard on a polyamide TLC plate.
    • Develop the plate in a pre-optimized solvent system. Research on other flavonoids uses systems like Ethyl Acetate : Formic Acid : Water (8:1:1 v/v) [4].
    • After development, visualize the spots under UV light (at 254 nm and 365 nm) and by spraying with natural product reagent (e.g., 1% AlCl₃ in ethanol) [3].
  • Machine Vision Assistance: Modern optimization can use machine vision to automatically quantify spot characteristics (area, shape, position) on the TLC plate, eliminating manual errors and efficiently identifying the best solvent ratio for separation [4].

Analytical Techniques for Structural Confirmation

Once a compound is isolated, advanced techniques are required for definitive identification and purity assessment. The following table compares the common methods used for anthocyanin analysis [3].

Technique Role in Analysis Key Application Details

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of individual anthocyanins in a mixture. | Often coupled with UV-Vis and Mass Spectrometry (MS) detection. Used with C18 reverse-phase columns and mobile phases of acetonitrile/water with formic acid [3]. | | Mass Spectrometry (MS) | Determination of molecular weight and structural characterization through fragment patterns. | Provides the molecular ion [M+], and fragments can reveal the aglycone type (e.g., m/z 287 for this compound aglycone) and sugar losses [3]. | | Nuclear Magnetic Resonance (NMR) | Definitive elucidation of the molecular structure, including stereochemistry. | Identifies the exact substitution pattern on the flavylium ring system (e.g., confirming hydroxyls at positions 5, 6, and 7 on the A-ring for this compound) [3]. |

Key Considerations for Protocol Adaptation

Given the lack of specific data for this compound, you will need to systematically optimize these general methods.

  • Solvent Selection: The stability of anthocyanins is highly dependent on pH. Always use acidified solvents (e.g., with 0.1-1% HCl or formic acid) during extraction and analysis to prevent degradation [3] [4].
  • Method Scouting: Begin with TLC to rapidly screen multiple solvent systems for their ability to separate this compound from other components in your specific plant extract.
  • Standard Availability: The lack of a commercial this compound standard is a major hurdle. Isolation and purification of your own standard from a known plant source, followed by full characterization via MS and NMR, is a prerequisite for developing a validated quantitative method.

References

Understanding the Challenge: Anthocyanin Stability

Author: Smolecule Technical Support Team. Date: February 2026

Anthocyanins, including Aurantinidin, are known for their low stability. Several common factors during extraction and processing can lead to their degradation and loss of bioactivity [1]. The table below outlines these key factors and their effects.

Factor Effect on Anthocyanin Stability
pH High pH (alkaline conditions) causes color shift to blue/green and irreversible degradation [1] [2].
Temperature High temperatures accelerate degradation mechanisms like cleavage and polymerization [2].
Light & Oxygen Exposure can accelerate degradation, leading to color loss and formation of undesirable products [2].
Enzymes Specific enzymes can rapidly break down anthocyanin molecules [1].
Co-Presence of Compounds Ascorbic acid (Vitamin C) can condense with anthocyanins, accelerating discoloration [2]. Sulfites can bleach anthocyanin color [1].

Stabilization Strategies & Methodologies

To counteract the factors above, researchers employ several advanced strategies. The following workflow illustrates a general optimized process for extracting and stabilizing anthocyanins.

Start Start: Plant Material Step1 Optimized Extraction Start->Step1 Step2 Apply Stabilization Strategy Step1->Step2 A1 Use green solvents (e.g., Ethanol/NADES) Step1->A1 A2 Apply ultrasonic assistance Step1->A2 Step3 Controlled Storage Step2->Step3 B1 Nano/Microencapsulation Step2->B1 B2 Co-pigmentation Step2->B2 End Stable Anthocyanin Extract Step3->End C1 Protect from light Step3->C1 C2 Store at low temperature (<40°C) Step3->C2 C3 Exclude oxygen Step3->C3

Here are detailed methodologies for the key stabilization strategies shown in the workflow:

Nano/Microencapsulation

This technique involves trapping anthocyanins within a protective wall material, forming particles at the nano- or micro-scale. A specific protocol based on recent research is outlined below.

  • Concept: Enclosing anthocyanins within a coating (wall material) to create a physical barrier against environmental stressors [2].
  • Detailed Protocol: Co-assembled Nanoencapsulation with Tripeptides [3]
    • Preparation: Dissolve this compound and cost-effective tripeptides (e.g., LWD, LWE, LWH) in a suitable aqueous buffer at a slightly acidic pH (e.g., pH 3-5).
    • Complex Formation: Mix the solutions under controlled stirring to allow spontaneous co-assembly via π-π interactions, hydrogen bonds, and hydrophobic interactions.
    • Characterization: Use Dynamic Light Scattering (DLS) to confirm the formation of stable nanocomplexes with a particle size in the nanometer range.
  • Key Parameters for Optimization: | Parameter | Recommendation | | :--- | :--- | | Wall Material | Tripeptides, proteins (e.g., casein), carbohydrates (e.g., CMC) [3] [2]. | | Core-to-Wall Ratio | Requires experimental optimization for this compound. | | pH of Solution | Acidic conditions (pH < 4) to maintain flavylium cation form. |
Co-pigmentation

This method uses colorless compounds that form non-covalent complexes with anthocyanins, shielding them from nucleophilic attack by water.

  • Concept: Formation of molecular complexes between anthocyanins and other phenolic compounds (copigments), which stabilizes the colored form [2].
  • Protocol:
    • Identify and source potential copigments (e.g., rutin, ferulic acid, other flavonoids).
    • Mix the this compound extract with the copigment in a molar ratio (e.g., 1:1 to 1:10, anthocyanin:copigment).
    • Dissolve the mixture in an acidic aqueous solution or buffer.
    • Monitor the complex formation by observing a hyperchromic effect (increase in color intensity) and/or a bathochromic shift (shift in maximum absorbance to a longer wavelength) [2].

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting and storing this compound?

  • A: The optimal range is highly acidic (pH 1.0 - 3.0). In this range, anthocyanins primarily exist as the red and stable flavylium cation. As pH increases, they convert to colorless or blue forms that are more susceptible to degradation [1] [2].

Q2: The ascorbic acid in my sample is degrading the this compound. How can I prevent this?

  • A: The condensation reaction between ascorbic acid and anthocyanins is a major degradation pathway [2]. You can:
    • Remove or reduce the concentration of ascorbic acid in your sample matrix before extraction, if possible.
    • Use encapsulation to physically separate this compound from ascorbic acid in the solution [2].

Q3: What are the best practices for long-term storage of anthocyanin-rich extracts?

  • A: Follow the "cold, dark, and airtight" principle:
    • Temperature: Store at low temperatures (preferably below -20°C for long-term) and avoid repeated freeze-thaw cycles [2].
    • Light: Use amber glass vials or wrap containers in aluminum foil to protect from light [1] [2].
    • Atmosphere: Purge containers with nitrogen or argon before sealing to eliminate oxygen [1] [2].

Key Takeaways and Future Perspectives

  • Immediate Action: For any work with this compound, immediately control for pH, temperature, and light.
  • Promising Strategy: Nanoencapsulation, particularly with simple peptides, appears to be a highly effective and modern approach for enhancing stability against multiple stressors [3].
  • Knowledge Gap: Please be aware that the stabilization of This compound specifically is understudied compared to more common anthocyanins like cyanidin. The protocols above are based on general principles and success with other anthocyanins and will require validation and optimization for your specific research context.

References

Understanding Aurantinidin & Stability Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Aurantinidin is a water-soluble, red anthocyanidin pigment, a hydroxy derivative of pelargonidin [1]. A core challenge is that anthocyanins are generally unstable at neutral pH, shifting from red (flavylium cation) at acidic pH to blue (quinoidal base) and eventually degrading to colorless or brown products at neutral to basic pH [2] [3].

The table below summarizes the key factors affecting anthocyanin stability and corresponding protective strategies:

Factor Effect on Stability Recommended Stabilization Strategy
pH Color loss & structural degradation at neutral/basic pH [2] [3] Maintain acidic environment (pH < 3) [2]; use buffering agents
Temperature High temperature accelerates degradation [2] Store & process at low temperatures; minimize heating time
Light Exposure to light promotes degradation [2] Store in dark/amber glass; use light-protective packaging
Co-pigmentation Interacts with anthocyanin, stabilizing color & structure [2] Add flavonoids (e.g., rutin), amino acids, or organic acids
Acylation Acyl groups (aromatic/aliphatic) shield chromophore [2] Use naturally acylated anthocyanin extracts where applicable

Experimental Protocols for Stability Testing

Protocol 1: Assessing pH Stability via Spectrophotometry

This method monitors color intensity as an indicator of this compound stability under different pH conditions.

  • Sample Preparation: Prepare a stock solution of this compound in an acidic solvent (e.g., methanol acidified with 0.1% HCl). Dilute aliquots of this stock into a series of buffered solutions covering a pH range (e.g., pH 1.0 to 8.0).
  • Incubation: Incubate all samples at a constant temperature (e.g., 25°C) in the dark to eliminate light interference.
  • Measurement: Measure the absorbance (A) of each sample at its visible maximum (λmax) at time zero (A₀) and at regular time intervals (Aₜ). The λmax for this compound is expected to be in the red-orange range.
  • Data Analysis: Calculate the percentage of color retention at each time point: Color Retention (%) = (Aₜ / A₀) × 100. Plotting these values over time will provide a stability profile for each pH condition.
Protocol 2: Evaluating Co-pigmentation Effects

This protocol tests the ability of co-pigments to stabilize this compound.

  • Co-pigment Selection: Choose potential co-pigments such as rutin, tannic acid, or rosmarinic acid.
  • Solution Preparation: Prepare a series of solutions containing a fixed concentration of this compound at a target pH (e.g., pH 5.0 or 6.0). Add co-pigments to these solutions at different molar ratios (e.g., 1:1, 5:1, 10:1 co-pigment:this compound). Include a control with no co-pigment.
  • Measurement and Analysis: Measure the absorbance at λmax for all solutions immediately after mixing and after a period of incubation. Calculate the hyperchromic effect (increase in absorbance) and bathochromic shift (red-shift in λmax) compared to the control. These changes indicate successful complex formation and stabilization.

Troubleshooting Common Problems

  • Rapid Color Loss in Neutral Buffer: This is the expected behavior. Solution: Re-formulate your system to be more acidic. If this is not possible, aggressively apply co-pigmentation strategies and ensure the storage temperature is low.
  • Inconsistent Stabilization with Co-pigments: The stabilizing effect is highly dependent on the structure and ratio of the co-pigment. Solution: Systematically test a wider range of co-pigments and molar ratios. Consider using a mixture of co-pigments.
  • Unclear Degradation Pathway: Solution: Employ HPLC or LC-MS to monitor not just the disappearance of the this compound peak, but also the appearance and identity of degradation products over time [4]. This provides a more complete picture of the degradation process.

Suggested Stabilization Workflow

The following diagram outlines a logical approach to stabilizing this compound in your experiments.

G Start Start: this compound Degradation Issue Step1 Step 1: Control Environment • Lower pH (<3) • Reduce temperature • Protect from light Start->Step1 Step2 Step 2: Apply Co-pigmentation • Test co-pigment types • Optimize molar ratios Step1->Step2 Step3 Step 3: Consider Acylated Sources • Source naturally stable analogs if feasible Step2->Step3 Step4 Step 4: Monitor with Analytics • Use spectrophotometry • Employ HPLC-MS for pathways Step3->Step4 Result Improved this compound Stability Step4->Result

Important Limitations & Future Research

  • Limited Direct Data: The strategies above are extrapolated from research on more common anthocyanins like cyanidin and delphinidin [2] [3]. The effectiveness for this compound must be empirically verified.
  • Analytical Verification: For critical applications, moving beyond simple spectrophotometry to LC-MS is essential to confirm that stabilization strategies are preventing chemical degradation, not just masking color change [4].

References

Comprehensive Technical Support: Optimizing Aurantinidin Detection Sensitivity in LC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Aurantinidin Properties and Detection Challenges

This compound is a rare anthocyanidin pigment that presents unique challenges for detection and quantification using Liquid Chromatography-Mass Spectrometry (LC-MS). As an orange-red plant pigment, this compound belongs to the broader class of anthocyanins, which are water-soluble flavonoids responsible for most red, blue, and purple colors in fruits, vegetables, and flowers. Understanding its chemical properties is essential for developing sensitive and reliable detection methods.

This compound's molecular structure features a characteristic flavylium ion backbone with specific hydroxylation at the 3, 5, 6, and 7 positions of the A and C rings, and at the 3' and 4' positions of the B ring [1] [2]. This structure differs from more common anthocyanidins like cyanidin and delphinidin in its hydroxylation pattern, particularly the presence of a hydroxyl group at the 6-position [1]. These structural characteristics influence its ionization efficiency, fragmentation pattern, and overall detectability in mass spectrometry.

The table below summarizes key chemical properties of this compound that impact its LC-MS analysis:

Property Description Impact on LC-MS Analysis
Chemical Formula C15H11O7 (aglycone) Determines exact mass (303.05 Da for aglycone)
Solubility Water-soluble [3] Compatible with reverse-phase LC and aqueous mobile phases
Glycosylation Sites Typically at C3, C5, or C7 positions [2] Affects retention time and fragmentation patterns
Stability pH-dependent; degrades at basic pH [3] Requires acidic conditions for sample preparation and analysis
Ionization Forms [M+H]+ and [M]+ in positive mode [4] Best detected in positive ESI mode

LC-MS Instrument Optimization for this compound

Mass Spectrometry Parameters

Optimizing mass spectrometry parameters is crucial for achieving maximum sensitivity in this compound detection. Based on anthocyanin analysis literature, the following settings are recommended:

  • Ion Source Configuration: For this compound analysis, electrospray ionization (ESI) in positive mode is recommended as anthocyanins typically ionize well under these conditions [5]. The capillary voltage should be optimized between 3.5-4.5 kV to maintain a stable spray. Position the capillary tip at an appropriate distance from the sampling orifice—closer for lower flow rates (<0.2 mL/min) and further for higher flow rates (>0.4 mL/min) to balance desolvation and ion transmission efficiency [5].

  • Desolvation Parameters: Set the desolvation temperature between 350-500°C based on the thermal stability of this compound. While higher temperatures improve desolvation, they may degrade thermolabile compounds [5]. The nebulizer gas flow should be optimized between 40-60 psi, and drying gas flow between 10-15 L/min to achieve fine droplet formation and efficient solvent evaporation without excessive analyte fragmentation.

  • Mass Analyzer Settings: For this compound detection, multiple reaction monitoring (MRM) is recommended for highest sensitivity in quantitative work. If using a quadrupole time-of-flight (qTOF) instrument, ensure mass resolution >20,000 for accurate mass measurements [6]. For structural confirmation, use collision-induced dissociation (CID) with collision energies optimized between 20-40 eV to generate informative fragment patterns while preserving the molecular ion.

Chromatography Conditions

Proper chromatographic separation is essential for reducing matrix effects and improving this compound detection:

  • Mobile Phase Composition: Use acidified water and acetonitrile as the mobile phase system. The aqueous phase should contain 0.1-1.0% formic acid to maintain acidic conditions that stabilize anthocyanins in their flavylium cation form [7] [8]. Avoid phosphate buffers and other non-volatile additives that can cause ion suppression and instrument contamination [8].

  • Column Selection: A C18 reversed-phase column (150-250 mm × 2.1 mm, 1.7-5 μm) is recommended for this compound separation [7] [2]. The column temperature should be maintained between 35-45°C for optimal efficiency and reproducibility. For complex samples, consider using core-shell technology columns which offer improved efficiency without high backpressure.

  • Gradient Elution: Implement a shallow gradient to achieve optimal separation of this compound from matrix components and similar anthocyanins. A typical gradient might start at 5-10% organic phase, increasing to 30-35% over 15-20 minutes, followed by a wash with 90% organic phase and re-equilibration [7]. The flow rate should be optimized between 0.2-0.4 mL/min for balanced separation efficiency and analysis time.

The following table summarizes key optimization parameters for this compound detection:

Parameter Recommended Setting Alternative/Range
Ionization Mode Positive ESI N/A
Capillary Voltage 3.8 kV 3.5-4.5 kV
Desolvation Temperature 400°C 350-500°C
Collision Energy 25 eV 20-40 eV
Mobile Phase Water/Acetonitrile + 0.1% FA Water/Methanol + 0.1% FA
Column Type C18 (150 × 2.1 mm, 1.8 μm) C18 (100-250 × 2.1 mm, 1.7-5 μm)
Flow Rate 0.3 mL/min 0.2-0.4 mL/min

Sample Preparation Protocols

Extraction Techniques

Proper sample preparation is critical for successful this compound analysis. The extraction protocol must consider the compound's chemical stability and the complexity of the sample matrix:

  • Acidified Methanol Extraction: For plant tissues or fruits, use methanol/water mixtures (70:30 v/v) acidified with 0.1-1% hydrochloric or formic acid [7] [9]. The acidic conditions stabilize this compound in its flavylium cation form and improve extraction efficiency. Perform extraction using a water bath at 50°C for 10-15 minutes with periodic vortexing or sonication to enhance analyte recovery [7].

  • Multiple Extraction Rounds: Research on anthocyanin extraction from wine byproducts indicates that three consecutive extraction rounds are necessary to recover >95% of total anthocyanins [7]. Combine the supernatants after each centrifugation step (10,000 × g for 10 minutes at 4°C), and evaporate under nitrogen stream at 35°C to concentrate the extract while minimizing degradation.

  • Special Considerations for Different Matrices: For complex matrices like berries or medicinal plants, freeze-drying (lyophilization) prior to extraction improves compound stability and extraction efficiency [6]. Grind the material to a fine powder in liquid nitrogen to ensure homogeneous sampling and complete cell wall disruption for maximal this compound recovery.

Clean-up and Concentration

Sample clean-up is essential for reducing matrix effects and improving instrument performance:

  • Solid-Phase Extraction (SPE): Use C18-based SPE cartridges preconditioned with methanol and acidified water for sample clean-up [8]. After loading the sample, wash with 2% formic acid in water to remove polar interferents, then elute this compound with methanol containing 0.1% formic acid. This process significantly reduces matrix effects and concentrates the analyte.

  • Liquid-Liquid Extraction (LLE): For samples with high lipid content, LLE with ethyl acetate or chloroform can effectively remove non-polar interferents while this compound remains in the acidic aqueous methanol phase [7]. This approach is particularly useful for animal tissues or biological fluids in pharmacokinetic studies.

  • Concentration and Reconstitution: After clean-up, concentrate samples under a gentle nitrogen stream at 35°C and reconstitute in the initial mobile phase (typically 5% acetonitrile in water with 0.1% formic acid). Filter through 0.22 μm PVDF membranes prior to LC-MS analysis to prevent column clogging and instrument contamination.

The following workflow diagram illustrates the comprehensive sample preparation process:

G Start Sample Collection A Homogenization (Liquid Nitrogen) Start->A B Freeze-Drying (Lyophilization) A->B C Acidified Methanol Extraction (50°C) B->C D Centrifugation (10,000 × g, 10 min) C->D E Solid-Phase Extraction (C18 Cartridges) D->E F Concentration (N₂ Evaporation) E->F G Reconstitution in Mobile Phase F->G H Filtration (0.22 μm PVDF) G->H End LC-MS Analysis H->End

Troubleshooting Common Sensitivity Issues

Sensitivity and Signal Problems

Decreased sensitivity in this compound detection can result from various issues throughout the analytical workflow:

  • Ion Suppression Effects: Ion suppression represents a major challenge in this compound analysis, particularly from co-eluting matrix components that compete for charge during ionization [5]. To address this, improve chromatographic separation by adjusting the gradient slope or using a different column chemistry. Implement effective sample clean-up using SPE or liquid-liquid extraction, and consider diluting the sample if the matrix is particularly complex. Alternatively, switch to APCI ionization may reduce ion suppression effects as ionization occurs in the gas phase rather than in solution [5].

  • Low Signal Intensity: If this compound signal is consistently low, first verify ionization parameters including capillary voltage, nebulizer gas flow, and source temperatures [5]. Check the mobile phase composition to ensure proper acidification (0.1-1% formic acid) for efficient protonation. Reduce flow rate or incorporate a post-column solvent addition to improve ionization efficiency, particularly for highly aqueous mobile phases. For aged instruments, clean or replace the ion source components to restore sensitivity.

  • High Background Noise: Elevated baseline noise can mask this compound signals, especially at low concentrations. This often results from mobile phase contaminants or system carryover [8]. Use LC-MS grade solvents and additives exclusively, and regularly flush the entire LC system with strong solvents. Implement longer wash cycles between injections and use needle wash solutions compatible with the sample solvent. For persistent issues, replace inlet filters and clean mass spectrometer components according to manufacturer recommendations.

Retention and Peak Shape Issues

Chromatographic problems can significantly impact this compound detection and quantification:

  • Poor Peak Shape: Tailing or fronting peaks for this compound indicate secondary interactions with the stationary phase. Add 0.1-0.5% formic acid to both mobile phases to suppress silanol interactions, or consider using specialty columns designed for acidic compounds. Ensure the column temperature is maintained ≥35°C to improve mass transfer kinetics, and verify that the sample solvent is compatible with the mobile phase initial conditions.

  • Retention Time Shifts: Inconsistent retention of this compound suggests mobile phase composition errors or column degradation. Prepare fresh mobile phases daily and ensure proper degassing to prevent bubble formation. If using gradient elution, lengthen the equilibration time between runs, particularly for highly aqueous initial conditions. Monitor column performance with test mixtures and replace the column if resolution deteriorates significantly.

  • Ghost Peaks: Ghost peaks appearing in blanks may indicate contaminant accumulation on the column [8]. Implement regular column cleaning with strong solvents (e.g., 90% acetonitrile or isopropanol), and use guard columns to protect the analytical column. Ensure that sample preparation vessels are thoroughly cleaned with MS-grade solvents, and avoid using plastic containers that may leach interferents [8].

The following troubleshooting flowchart provides a systematic approach to resolving common detection issues:

G Start Low this compound Signal A Check System Suitability Standards Start->A B Review Recent Maintenance Records A->B C Inspect Chromatographic Peak Shape B->C D Evaluate Mass Spectrometer Performance C->D F1 Poor Peak Shape/ Retention Issues C->F1 E Assess Sample Preparation Procedure D->E F2 Low MS Response/ High Noise D->F2 F3 Inconsistent Recovery/ Reproducibility E->F3 G1 Optimize Mobile Phase pH and Composition F1->G1 G2 Tune MS Parameters Clean Ion Source F2->G2 G3 Improve Extraction and Clean-up F3->G3 H Verify Improvement in Signal Quality G1->H G2->H G3->H End Sensitivity Restored H->End

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound detection in LC-MS? A1: this compound is best detected using electrospray ionization (ESI) in positive mode due to its ability to form stable [M+H]+ ions. The flavylium cation structure of anthocyanidins readily accepts protons in acidic conditions, making positive ESI significantly more sensitive than negative mode for these compounds [5]. Source parameters should be optimized for your specific instrument, but generally, capillary voltages between 3.5-4.5 kV and desolvation temperatures of 350-500°C provide good results.

Q2: How does this compound's structure differ from more common anthocyanidins? A2: this compound features a unique hydroxylation pattern with -OH groups at positions 3, 5, 6, 7, 3', and 4' [1]. This distinguishes it from more common anthocyanidins like cyanidin (no -OH at position 6) and delphinidin (additional -OH at position 5'). The presence of the 6-hydroxy group particularly influences its spectral properties and chemical behavior, resulting in its characteristic orange-red coloration compared to the blue-red of cyanidin and blue-purple of delphinidin.

Q3: What are the major challenges in detecting this compound at low concentrations? A3: The primary challenges include low natural abundance in most sources, structural instability at neutral or basic pH, ion suppression from co-extracted matrix components, and potential in-source fragmentation during ionization [3] [5]. To overcome these, maintain acidic conditions throughout sample preparation and analysis, implement rigorous sample clean-up, optimize MS parameters to minimize fragmentation, and use sensitive detection modes like MRM on triple quadrupole instruments.

Q4: Which mass analyzer provides the best performance for this compound quantification? A4: For pure quantification, triple quadrupole instruments operating in MRM mode offer the highest sensitivity and selectivity, particularly for complex matrices [4]. For untargeted analysis or structural confirmation, quadrupole time-of-flight (qTOF) mass spectrometers provide accurate mass measurements that help confirm this compound identity based on elemental composition [6]. The choice depends on your specific application—targeted quantification versus discovery-based research.

Q5: How should I store this compound standards and samples to prevent degradation? A5: Store this compound standards and prepared samples at -80°C in the dark under acidic conditions (pH < 3) [7]. For long-term storage, lyophilized samples are more stable than solutions. Avoid repeated freeze-thaw cycles by aliquoting samples into single-use portions. Under these conditions, this compound typically remains stable for several months, though fresh standard solutions should be prepared weekly for quantitative work.

Detailed Experimental Protocol

This section provides a comprehensive methodology for this compound analysis in plant materials, incorporating optimal conditions based on current literature.

Sample Preparation Protocol
  • Materials: LC-MS grade methanol, acetonitrile, and formic acid; ultrapure water (18.2 MΩ·cm); hydrochloric acid (ACS grade); C18 solid-phase extraction cartridges (500 mg/6 mL); PVDF syringe filters (0.22 μm); this compound standard (if available); nitrogen evaporator.

  • Extraction Procedure:

    • Homogenize fresh plant material (1.0 g) in liquid nitrogen using a mortar and pestle.
    • Add 10 mL of extraction solvent (methanol:water:formic acid, 70:29:1, v/v/v) to the powdered tissue.
    • Sonicate for 15 minutes in a water bath at 50°C, then vortex vigorously for 30 seconds.
    • Centrifuge at 10,000 × g for 10 minutes at 4°C and collect the supernatant.
    • Repeat the extraction twice more with fresh solvent (2 × 5 mL) and combine the supernatants.
    • Evaporate the combined extract to approximately 2 mL under nitrogen stream at 35°C.
  • Clean-up Procedure:

    • Condition a C18 SPE cartridge with 5 mL methanol followed by 5 mL of 0.1% formic acid in water.
    • Load the concentrated extract onto the cartridge.
    • Wash with 5 mL of 0.1% formic acid in water to remove polar interferents.
    • Elute this compound with 5 mL of methanol containing 0.1% formic acid.
    • Evaporate the eluate to dryness under nitrogen at 35°C.
    • Reconstitute in 200 μL of initial mobile phase (5% acetonitrile in water with 0.1% formic acid).
    • Filter through a 0.22 μm PVDF syringe filter into an LC-MS vial.
LC-MS Analysis Conditions
  • Chromatography Conditions:

    • Column: C18 reversed-phase (150 × 2.1 mm, 1.8 μm)
    • Mobile Phase A: Water with 0.1% formic acid
    • Mobile Phase B: Acetonitrile with 0.1% formic acid
    • Gradient: 0 min: 5% B; 0-5 min: 5-10% B; 5-15 min: 10-25% B; 15-20 min: 25-95% B; 20-25 min: 95% B; 25-26 min: 95-5% B; 26-35 min: 5% B (equilibration)
    • Flow Rate: 0.3 mL/min
    • Column Temperature: 40°C
    • Injection Volume: 5-10 μL
  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI
    • Capillary Voltage: 3.8 kV
    • Source Temperature: 150°C
    • Desolvation Temperature: 400°C
    • Desolvation Gas Flow: 800 L/h
    • Cone Gas Flow: 50 L/h
    • Scan Range: 100-1000 m/z
    • Collision Energy: 25 eV (for MS/MS)
    • Data Acquisition: Full scan for qualitative analysis, MRM for quantification

References

improving Aurantinidin recovery rates

Author: Smolecule Technical Support Team. Date: February 2026

Aurantinidin Technical Overview

This compound is a rare orange anthocyanidin pigment found in plants [1]. Understanding its core characteristics is the first step in troubleshooting recovery issues.

Property Description
IUPAC Name 3,5,6,7,4'-Pentahydroxyflavylium [1]
Chemical Formula C₁₅H₁₁O₆⁺ (flavylium cation form) [1]
Color Orange [1]
Substitution Pattern Hydroxyl groups at positions 3, 5, 6, 7, and 4' [1]
B-ring Hydroxylation One hydroxyl group (monohydroxylated) [2]
Antioxidant Activity Theoretical studies suggest significant activity based on O-H bond dissociation energy [2]

Troubleshooting Guide: Low this compound Recovery

This guide addresses common experimental challenges that can lead to poor recovery of this compound.

FAQ 1: Why is my this compound yield low or the color inconsistent?

A: this compound is highly sensitive to its chemical environment. The most common factors are pH, temperature, and the presence of co-pigments or metal ions [1].

  • Underlying Cause: this compound's color and structure exist in several forms (equilibrium) in solution, which are pH-dependent [1]. The colored flavylium cation form is stable only under strongly acidic conditions. As pH increases, it converts to colorless or differently colored forms [1], which can be lost during extraction or analysis.
  • Troubleshooting Steps:
    • Strictly Control pH: Maintain a strongly acidic environment (pH < 2-3) throughout extraction and storage to preserve the stable, colored flavylium cation [1]. Use low-pH mobile phases for HPLC.
    • Optimize Temperature: Perform extractions and evaporations at low temperatures. High temperatures can accelerate the degradation of anthocyanins [3].
    • Consider Co-pigmentation: Introduce colorless flavonoids or phenolic acids to your solution. These compounds can intercalate with this compound, stabilizing its structure and color through intermolecular complexation [1].
FAQ 2: My this compound degrades rapidly in solution. How can I improve its stability?

A: Instability is a key challenge for many anthocyanins. Beyond pH control, explore formulation and handling techniques.

  • Underlying Cause: The ortho-dihydroxyl group on the B-ring of some anthocyanidins makes them susceptible to oxidation [1]. While this compound's B-ring is not ortho-substituted, other factors like hydration reactions and light exposure can cause degradation.
  • Troubleshooting Steps:
    • Use Acylated Sources: If possible, source this compound from plants where it is naturally acylated with organic acids (e.g., cinnamic acid). Acylation significantly increases stability against hydration and light [1].
    • Protect from Light: Store solutions in amber glassware or foil-wrapped containers, as anthocyanins are photosensitive [1].
    • Add Antioxidants: Include low concentrations of antioxidants like ascorbic acid in your buffers, but be cautious as it can sometimes bleach anthocyanin color in certain conditions [1].
    • Explore Advanced Formulations: Consider encapsulation techniques like liposomes or nanoparticles, which have been shown to improve the digestion stability and bioavailability of other anthocyanins [3].
FAQ 3: The analytical results for this compound are inconsistent. What could be wrong?

A: This often points to issues with the analytical method or sample preparation.

  • Underlying Cause: this compound can exist in multiple structural forms (cation, quinonoidal base, chalcone) that may not be well-separated or detected uniformly [2]. Sample degradation during preparation can also cause variability.
  • Troubleshooting Steps:
    • Validate HPLC/LC-MS Methods: Ensure your chromatographic method is specifically optimized for this compound. The most stable conformers in isolation are planar, but solvation (e.g., in water) can lead to a slightly twisted structure between the B-ring and the A-C bicycle, potentially affecting detection [2].
    • Standardize Extraction: Follow a standardized, time-controlled extraction protocol from a well-characterized plant source to minimize pre-analytical variation.
    • Confirm Identity: Use high-resolution mass spectrometry (HR-MS) and compare spectroscopic data with computational studies to confirm the identity of your isolated compound [2].

This compound Stability & Analysis Workflow

The diagram below outlines the key factors affecting this compound stability and a decision-making path for analysis.

G cluster_stability Key Stability Factors Start Start: this compound Analysis Factor1 pH Level Q1 Is the solution pH < 3? Start->Q1 Factor2 Temperature Factor3 Light Exposure Factor4 Molecular Conformation A1 Adjust to strongly acidic conditions (pH < 2-3 recommended) Q1->A1 No A2 Proceed with analysis Stable flavylium cation is preserved Q1->A2 Yes Q2 Is the compound identity confirmed? Q3 Are results still inconsistent? Q2->Q3 Yes A3 Use HR-MS & compare with computational data for verification Q2->A3 No A4 Review extraction protocol: - Low temperature - Short duration - Light protection Q3->A4 Yes End Stable Analysis Achieved Q3->End No A1->A2 A2->Q2 A3->Q3 A4->Q1

Research Gaps and Future Directions

Currently, direct protocols for improving this compound recovery are limited. Future work should focus on:

  • Extraction Optimization: Systematic testing of solvents, pH, temperature, and duration.
  • Stability Studies: Long-term studies on this compound in various buffers and formulations.
  • Analytical Validation: Development and publication of standardized HPLC/LC-MS methods.

References

Anthocyanin Stability: Key Factors & Recommended Storage

Author: Smolecule Technical Support Team. Date: February 2026

Anthocyanins are known for their low stability, which is influenced by several environmental and compositional factors [1] [2]. The table below summarizes the primary factors affecting their stability and the recommended storage conditions to mitigate degradation.

Factor Effect on Stability Recommended Storage Condition
pH Highly stable in acidic conditions (pH < 3) as red flavylium cation; degrades and changes color at higher pH [2] [3] [4] Store in buffered solutions at pH 1.0 - 3.0 [2] [4]
Temperature High temperature accelerates degradation (glycosylation, cleavage, polymerization) [2] [4] Store at low temperatures (e.g., -20°C to 4°C); avoid freeze-thaw cycles [2]
Light Exposure can accelerate degradation, similar to thermal effects [2] Store in amber glass vials or dark containers [2]
Oxygen Presence promotes oxidative degradation [1] [2] Use air-tight containers; flush with inert gas (N₂, Ar) for long-term storage [2]
Co-Pigments Interact with anthocyanins (e.g., π-π stacking, H-bonding) to stabilize color and structure [2] Consider adding compounds like simple phenolic acids [2]
Enzymes Specific enzymes (e.g., glycosidases, polyphenol oxidases) can cause degradation [1] [2] Ensure sample purity; potentially include enzyme inhibitors

Stabilization Strategies & Experimental Workflows

To enhance the stability of anthocyanins like aurantinidin in experimental settings, researchers employ advanced stabilization strategies.

Microencapsulation and Nanoencapsulation

This technique involves enclosing anthocyanins within a protective wall material, significantly shielding them from environmental stressors [2]. Recent studies show promising results with peptide-based nanocomplexes.

  • Mechanism: Protective carrier systems form through hydrogen bonds, π-π interactions, and hydrophobic interactions [5].
  • Materials: Biopolymers, protein isolates (e.g., whey protein), lipids, and synthetic tripeptides (e.g., NH₂-LWD, NH₂-LWE) [2] [5].
  • Protocol - Peptide Nanocomplex Formation:
    • Prepare Stock Solutions: Dissolve purified anthocyanin (e.g., C3G) and synthesized tripeptide in ultrapure water.
    • Mix Solutions: Introduce peptide molecules into the anthocyanin solution. Molar ratios can be tested (e.g., peptide-to-C3G ratios from 1:4 to 1:32) [5].
    • Form Nanoparticles: Stir the mixture magnetically at 500 rpm for 4 hours at room temperature to form stable co-assembled nanoparticles [5].
    • Characterize: Use fluorescence spectroscopy and molecular docking to confirm interaction mechanisms and complex stability [5].
Co-pigmentation

This is a simpler method where colorless compounds (co-pigments) form non-covalent complexes with anthocyanins, leading to hyperchromic (increased color intensity) and bathochromic (color shift toward blue) effects [2].

  • Common Co-pigments: Flavones, flavonols, phenolic acids, amino acids [2].
  • Protocol:
    • Mix the anthocyanin solution with a solution of the chosen co-pigment. A typical molar ratio to test is 1:5 to 1:10 (anthocyanin to co-pigment) [2].
    • The complex formation is typically rapid and does not require extended reaction time.

The following diagram illustrates the experimental workflow for creating and analyzing these stabilized complexes:

G Start Start: Prepare Anthocyanin Strat1 Stabilization Strategy: Micro/Nanoencapsulation Start->Strat1 Strat2 Stabilization Strategy: Co-pigmentation Start->Strat2 SubP1 Prepare Wall Material/Peptide Strat1->SubP1 SubC1 Select Co-pigment (e.g., phenolic acid) Strat2->SubC1 SubP2 Mix with Anthocyanin Solution SubP1->SubP2 SubP3 Form Complexes (via stirring/sonication) SubP2->SubP3 Analysis Stability Assessment SubP3->Analysis SubC2 Mix with Anthocyanin Solution SubC1->SubC2 SubC3 Form Non-covalent Complex SubC2->SubC3 SubC3->Analysis A1 Thermal Challenge Test Analysis->A1 A2 pH Challenge Test Analysis->A2 A3 Colorimetric Analysis Analysis->A3 A4 HPLC for Quantification Analysis->A4 Data Analyze Degradation Kinetics & Stability A1->Data A2->Data A3->Data A4->Data

FAQs on this compound and Anthocyanin Storage

Q1: What is the maximum safe temperature for short-term handling of anthocyanin solutions? While stability is time-dependent, processing anthocyanin-rich solutions should ideally be done at temperatures below 40°C to minimize rapid degradation. For any heating step, it is critical to minimize exposure time [2].

Q2: Why does my highly purified anthocyanin sample degrade faster than the crude plant extract? This is a common observation. Crude extracts contain natural stabilizing compounds such as other polyphenols, polysaccharides, and proteins that can interact with anthocyanins through co-pigmentation or form protective matrices. Purification removes these auxiliary compounds, making the isolated anthocyanins more vulnerable to environmental factors [4].

Q3: Are there any specific additives to avoid in a storage buffer for anthocyanins? Yes, you should be cautious with the following:

  • Ascorbic Acid (Vitamin C): Can condense directly with anthocyanins, leading to accelerated degradation and discoloration [2].
  • Sulfur Dioxide/Sulfites: Can bleach anthocyanin color by nucleophilic attack on the flavylium cation [1].
  • Metal Ions (e.g., Cu²⁺, Fe³⁺): Can catalyze oxidation reactions or form complexes that alter color and promote degradation [1] [5].

Important Note on this compound-Specific Data

It is crucial to note that the information provided is based on general anthocyanin research, as no specific storage data for this compound was found in the current search results. This compound is a relatively rare anthocyanidin, and its stability may differ from the more common types like cyanidin or malvidin.

References

overcoming Aurantinidin analytical interference

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is the molecular background of Aurantinidin and its relevance to neurodegenerative disease?

This compound is a natural anthocyanidin, a class of polyphenolic compounds responsible for red, blue, and purple pigments in many plants [1] [2]. In the context of neurodegenerative disease, protein misfolding and aggregation—specifically of the β-amyloid (Aβ) peptide—are key hallmarks of Alzheimer's disease (AD). The process of Aβ fibrillization follows a nucleation-elongation mechanism, where early-formed soluble aggregates like protofibrils are considered highly cytotoxic [3].

Research using molecular dynamics (MD) simulations has shown that this compound, along with other anthocyanidins, can bind to and disrupt these Aβ protofibrils. This disruptive effect makes it a molecule of interest for screening and designing inhibitors against Aβ fibrillization [3].

Q2: How effective is this compound at disrupting Aβ1-42 protofibrils compared to similar compounds?

MD simulations have demonstrated that different anthocyanidins have distinct disruptive effects on the Aβ protofibril, despite their similar chemical structures. The potency is subtly modulated by the number and location of hydroxyl and methoxyl groups on the molecule [3].

The diagram below illustrates the molecular dynamics simulation workflow used to evaluate this compound and other anthocyanidins.

workflow start Start: System Setup sim1 Equilibration Simulation start->sim1 Prepare system (Protofibril + Anthocyanidin) analysis Trajectory Analysis sim1->analysis Run 3x 1µs simulations per molecule comp Compare Disruptive Effects analysis->comp Calculate RMSD, H-bonds, SASA, hydrophobic contacts rules Summarize Design Rules comp->rules Rank: AUR > CYA > DEL ≈ PEO predict Predict New Inhibitors rules->predict Apply rules for effective core disruption validate Validate Prediction (e.g., with Pelargonidin) predict->validate Test prediction with MD end Conclusion validate->end

Figure 1: MD Simulation Workflow for Evaluating Anthocyanidins.

A comparative analysis of five anthocyanidins revealed that this compound (AUR) was the most effective at disrupting the protofibril structure [3]. The table below summarizes the quantitative findings from these MD simulations.

Anthocyanidin Abbreviation Disruptive Capacity Rank Key Interaction Mechanisms
This compound AUR 1 (Most effective) Effectively disrupts the F4-L34-V36 hydrophobic core and the K28-A42 salt bridge.
Cyanidin CYA 2 Significantly disrupts the F4-L34-V36 hydrophobic core.
Delphinidin DEL 3 Shows similar, lower disruption.
Peonidin PEO 3 Shows similar, lower disruption.
Pelargonidin PEL (Predicted & Validated) Validation confirmed predictions based on the established rules.

Q3: What is the detailed protocol for simulating this compound's interaction with Aβ protofibrils?

The following methodology is adapted from the all-atom molecular dynamics simulation study published by Chen et al. (2023) [3].

  • 1. System Preparation

    • Molecular Structures: Obtain the coordinate files for the anthocyanidin molecules (including this compound) from a chemical database such as DRUGBANK. The initial structure for the LS-shaped Aβ1–42 protofibril can be taken from the Protein Data Bank (PDB ID: 5OQV).
    • Parameterization: Derive electrostatic potential (ESP) charges for the anthocyanidins using quantum chemical calculations (e.g., using the Hartree-Fock approach with the 6-31G* basis set in GAMESS). Use a force field like GAFF for the small molecules and AMBER ff99SB-ILDN for the protein.
  • 2. Simulation Setup

    • Solvation and Ions: Place the protofibril-anthocyanidin complex in a simulation box (e.g., a dodecahedron) and solvate it with water molecules (using a model like TIP3P). Add sodium and chloride ions to neutralize the system and achieve a physiological salt concentration (e.g., 0.15 M).
  • 3. Production Run

    • Software: Perform simulations using a package like GROMACS.
    • Conditions: Run multiple independent replicates (e.g., three simulations per system) for a sufficient time (e.g., 1 microsecond each) under constant temperature (e.g., 310 K) and pressure (e.g., 1 atm).
    • Controls: Simultaneously run a control simulation of the Aβ protofibril without any anthocyanidin.
  • 4. Trajectory Analysis

    • Stability: Calculate the root-mean-square deviation (Cα-RMSD) of the protofibril over time to assess structural stability and disruption.
    • Interactions:
      • Hydrogen Bonds: Monitor the number of hydrogen bonds between the anthocyanidin and the protofibril.
      • Hydrophobic Surface Area: Calculate the solvent-accessible surface area (SASA) of key hydrophobic clusters (e.g., F4-L34-V36).
      • Salt Bridges: Measure the distance between key residues forming salt bridges (e.g., K28 and A42).
      • Contact Maps: Analyze the number of heavy-atom contacts between the anthocyanidin and protofibril residues.

The diagram below maps the key mechanistic interactions of this compound with the Aβ protofibril.

mechanisms AUR This compound (AUR) Binding T1 Disruption of F4-L34-V36 Hydrophobic Core AUR->T1 T2 Disruption of K28-A42 Salt Bridge AUR->T2 M1 1. Inserts into hydrophobic core 2. Competes with native contacts T1->M1 M2 Forms H-bonds with A42, competing with K28 T2->M2 Outcome Outcome: Protofibril Destabilization M1->Outcome M2->Outcome

Figure 2: Mechanisms of AUR-Induced Protofibril Disruption.

Important Technical Notes & General Interference Guidance

It is critical to note that the "interference" discussed in the primary source refers to this compound's therapeutic disruption of a pathological protein structure, not its interference with an analytical measurement [3].

For researchers dealing with analytical interference from similar compounds, here are general troubleshooting strategies based on principles from other interference studies:

Method Principle Considerations & Caveats
Protein Precipitation (e.g., with Trichloroacetic Acid - TCA) Removes interfering proteins (like paraproteins) by denaturation and precipitation. The analyte is then measured in the clarified supernatant [4]. - Validated for specific assays (e.g., phosphate detection). Requires verification that the target small molecule (anthocyanidin) is not also precipitated or degraded.
Alternative Diluents Diluting the sample with different solvents (deionized water, normal saline, or healthy human serum) can reduce the concentration of the interferent below the threshold of interference [4]. The optimal dilution factor and diluent must be determined empirically. Excessive dilution may also reduce the analyte concentration below the detection limit.
Alternative Assay Platforms Using a different detection method (e.g., dry chemical method, LC-MS/MS) that does not rely on the chemistry susceptible to interference [4]. This can be a robust solution but may not be feasible due to cost, availability, or workflow constraints.

References

Key Factors Affecting Aurantinidin Stability

Author: Smolecule Technical Support Team. Date: February 2026

The color stability of anthocyanins, including Aurantinidin, is highly dependent on their chemical environment. The table below summarizes the primary factors you will need to investigate and control in your experiments.

Factor Effect on Stability Recommended Control Strategy
pH Major factor influencing structural form/color; low pH stabilizes red flavylium cation; high pH leads to degradation [1]. Maintain acidic conditions (likely pH < 3.0); optimal pH requires empirical determination for this compound [2].
Temperature High temperatures accelerate chemical degradation and color loss; stability decreases as temperature increases [2]. Store solutions at low temperatures (e.g., 4°C or lower); minimize heat exposure during processing/extraction [2].
Light & Oxygen Exposure to light and oxygen promotes oxidation, leading to pigment degradation and fading [2] [1]. Use amber glassware or opaque containers; store under inert atmosphere (e.g., Nitrogen) or vacuum; minimize headspace in storage vials [2].
Co-pigmentation Can hyperchromic (increase intensity) and bat hypsochromic (blue-shift) effects; shields anthocyanin from nucleophilic attack by water [2]. Experiment with co-pigments (e.g., flavonoids, phenolic acids, amino acids); test different molar ratios for optimal effect [2].
Enzymes & Additives Certain enzymes (glycosidases, phenol oxidases) degrade structure; ascorbic acid (Vitamin C) can promote oxidation [2]. Use purified enzyme systems; consider thermal inactivation; be cautious adding ascorbic acid or sulfites to formulations [2].

Experimental Workflow for Stability Optimization

Given the lack of a specific protocol for this compound, you will need to establish one through systematic investigation. The following diagram outlines a logical workflow for this process.

Start Start: Define Stability Goal (e.g., max absorbance retention, half-life) A 1. Establish Baseline Stability (HPLC-UV/MS at various pH) Start->A B 2. Optimize Physical Factors (Temperature, Light, Oxygen) A->B C 3. Screen for Co-pigmentation (Test various co-pigments/ratios) B->C D 4. Formulate & Scale-Up (Combine best parameters) C->D E End: Validate Final Protocol (Long-term stability study) D->E

Workflow Stage Details:

  • Establish Baseline Stability: Begin by dissolving purified this compound in buffers across a pH range (e.g., 1.0 to 5.0). Monitor the degradation at each pH using HPLC-UV/MS at regular intervals. This will help you identify the pH that best maintains the flavylium cation form and provides the highest initial stability [3] [1].
  • Optimize Physical Factors: Using the optimal pH from Stage 1, design experiments to test the impact of physical factors. This includes storing solutions at different temperatures (e.g., 4°C, 25°C, 40°C), in clear vs. amber vials, and under air vs. an inert atmosphere like nitrogen. Analyze the samples over time to determine the degradation kinetics under each condition [2].
  • Screen for Co-pigmentation: Identify potential co-pigments (e.g., rutin, chlorogenic acid, caffeine) and prepare your this compound solution with these compounds at different molar ratios (e.g., 1:1, 1:10, 1:100). Measure the absorbance and color intensity over time to see which co-pigment and ratio provides the greatest stabilizing and color-enhancing effect [2].
  • Formulate & Validate: Combine all the optimal parameters identified (pH, temperature, light protection, and co-pigment) into a final formulation protocol. Conduct a long-term stability study to validate the effectiveness of your optimized conditions.

Troubleshooting Common Experimental Issues

Here are answers to some frequently asked questions you might encounter during your research.

Q1: The color of my this compound solution is fading rapidly during analysis. What could be the cause? This is likely due to an unfavorable pH or the presence of degradants. First, ensure your mobile phases and solvents are adequately acidified to keep this compound in its stable flavylium cation form [4]. Check for oxidants in your buffers and use HPLC-grade solvents. Also, confirm the stability of your stock solution; if it's already degrading, it will skew all your results.

Q2: How can I accurately quantify this compound in a complex mixture? Using a single calibration standard (like the common C3G) can lead to inaccuracies because different anthocyanins have different molar absorptivities. For more precise quantification, consider applying a Molar Relative Response Factor (MRRF) if you can obtain a pure this compound standard [3]. The most robust method is to use HPLC coupled with tandem mass spectrometry (HPLC-MS/MS), which provides high sensitivity and selectivity, allowing you to distinguish and quantify this compound even in complex matrices [5].

Q3: My co-pigmentation experiment did not show a significant effect. Why might this be? The effect is highly dependent on the structure of both the anthocyanin and the co-pigment. Ensure you are testing a sufficient concentration ratio of co-pigment to this compound (e.g., start at 10:1 or higher). The type of co-pigment also matters; some may form stronger complexes than others. Re-evaluate your experimental conditions, particularly the pH, as co-pigmentation often has the most pronounced effect at a slightly acidic pH where the flavylium cation is prevalent but not the only species [2].

Conclusion and Key Takeaways

To enhance this compound's color stability, your experimental focus should be on rigorously controlling its chemical environment. The most critical step is to identify and maintain an optimal, acidic pH. From there, systematically investigating and combining the effects of temperature, light, oxygen, and co-pigmentation will allow you to develop a highly stable formulation.

References

Aurantinidin decomposition pathways and prevention

Author: Smolecule Technical Support Team. Date: February 2026

Aurantinidin Overview and Stability Challenge

This compound is a rare anthocyanidin pigment. A key challenge in working with most anthocyanins, including this compound, is their low stability, which is easily influenced by various environmental and chemical factors, leading to degradation through processes like cleavage (resulting in colorless compounds), polymerization (causing browning), and derivatization (producing differently colored molecules) [1].

The table below summarizes the primary factors that affect anthocyanin stability and general mitigation strategies, which can be applied to this compound research.

Factor Effect on Stability Preventive / Stabilizing Strategies
pH High instability at neutral/basic pH (≥7); most stable in acidic conditions (pH < 3) [1] [2]. Maintain a low-pH environment (e.g., using acidified solvents) during extraction and storage [2].
Temperature High temperatures accelerate degradation; thermal processing leads to significant loss [2] [1]. Use low-temperature processes (e.g., cold extraction); minimize exposure to heat; optimize thermal processing times [2].
Light & Oxygen Exposure to light and oxygen promotes oxidative degradation [2] [1]. Store samples in dark, opaque containers; use an inert atmosphere (e.g., nitrogen flushing) during processing and storage [1].
Co-pigmentation Can significantly enhance color intensity and stability by forming complexes with other colorless flavonoids or phenolic acids [1]. Introduce co-pigments (e.g., rutin, chlorogenic acid) to the anthocyanin solution [1].
Enzymes Enzymes like glycosidases and polyphenol oxidases can degrade anthocyanins [1]. Use heat treatment to inactivate enzymes; employ enzyme inhibitors during extraction [1].
Acylation Acylated anthocyanins (with aromatic/aliphatic acids) are generally more stable than non-acylated ones [3] [1]. Source naturally acylated variants; note that acylation can reduce bioavailability [4].

Experimental Guidance for Stability Studies

While explicit protocols for this compound were not found, the following workflow, based on common practices for anthocyanin analysis, can serve as a robust methodological guide.

G cluster_stress Stability Stress Tests (Examples) cluster_analytics Analytical Quantification Start Start: Study Design S1 Sample Preparation (Acidified methanol/ethanol extraction) Start->S1 S2 Stability Stress Tests S1->S2 S3 Analytical Quantification S2->S3 T1 pH Stability (Incubate at pH 3, 5, 7, 9) S4 Data Analysis S3->S4 A1 Spectrophotometry (Monitor absorbance at λ-max) End End: Conclusion & Report S4->End T2 Thermal Stability (Incubate at 40°C, 60°C, 80°C) T3 Photochemical Stability (Expose to UV/Vis light) T4 Co-pigmentation (Add co-pigments & test stability) A2 Chromatography (HPLC/UPLC) (Separate and quantify compounds) A3 Mass Spectrometry (MS) (Identify degradation products)

Workflow Details and Key Methodologies:

  • Sample Preparation & Extraction:

    • A standard method for anthocyanin extraction uses acidified methanol (e.g., with 1% HCl) or ethanol [5]. The acidic environment helps stabilize the anthocyanin flavylium cation form.
    • For enhanced analysis, purification via solid-phase extraction (SPE) cartridges is recommended before stability tests.
  • Stability Stress Tests & Analysis:

    • Prepare aliquots of your purified this compound sample and expose them to different stress conditions.
    • Quantification is typically done by High-Performance Liquid Chromatography (HPLC or UPLC) coupled with Mass Spectrometry (MS). This powerful combination allows you to precisely measure the concentration of intact this compound over time and identify its degradation products based on their mass [6] [7].
    • A simpler, but less specific, method is to track the degradation by monitoring the decrease in the solution's absorbance at the wavelength of maximum absorption (λ-max) for this compound using a UV-Vis spectrophotometer [2].

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition products I should look for in my assays? While specific data for this compound is limited, anthocyanin degradation generally leads to the formation of colorless compounds and eventually brown polymeric pigments [1]. Using HPLC-MS is the most reliable way to identify the specific degradation products for your compound, as they will have different molecular weights and fragmentation patterns than the parent this compound [6].

Q2: Are there any specific spectroscopic changes that indicate the onset of degradation? Yes. A key indicator is a decrease in the maximum absorbance peak in the visible region (typically around 500-550 nm for most anthocyanins) measured by UV-Vis spectroscopy. This is often accompanied by a color change in the solution, such as a shift from red to brown or a loss of color intensity [1] [2].

Q3: How does the food matrix or formulation affect this compound's stability? The surrounding matrix has a profound impact. Whole food extracts often provide better stability and bioavailability than purified compounds due to "food synergy," where natural co-pigments, sugars, and proteins in the matrix can have a protective effect [4] [5]. In formulated products, encapsulation techniques (e.g., in liposomes or nanoparticles) have shown promise in enhancing the stability of sensitive bioactive compounds during digestion and storage [4].

References

Understanding Aurantinidin and Solubility Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Aurantinidin is a rare anthocyanidin, a class of water-soluble plant pigments [1]. Despite their general classification as water-soluble, the bioavailability of anthocyanins (the glycosylated forms of anthocyanidins) is often limited by their poor stability, which is influenced by pH, temperature, light, and oxygen [1].

The core structure of all anthocyanidins, including this compound, is the flavylium ion [1]. The solubility and stability of a particular anthocyanidin are determined by its specific hydroxyl groups and, most importantly, whether it is in its aglycone (this compound) or glycosylated (this compound glycoside) form. Glycosylation (attachment of sugar groups) dramatically increases water solubility and stability compared to the aglycone form [1].

Strategies to Enhance Solubility and Stability

The table below summarizes proven techniques that can be applied to this compound or its extracts.

Method Mechanism of Action Key Parameters & Examples
Glycosylation Adds sugar moieties (e.g., glucose, rhamnose) to the anthocyanidin aglycone, creating anthocyanins which are more stable and water-soluble [1]. Naturally occurs in plants. In red cabbage, anthocyanins are glycosylated with glucose [2].
Copigmentation Forms molecular stacks with other colorless compounds (co-pigments), shielding the flavylium nucleus from water and other nucleophiles [1]. Use phenolic acids (e.g., ferulic acid, caffeic acid), flavonoids, or amino acids. Effective at mildly acidic pH.
Metal Chelation Interaction with metal ions (e.g., Ca²⁺, Mg²⁺, Al³⁺) can stabilize the pigment and form complexes, potentially altering color and solubility [1]. Calcium ions have been used to enhance anthocyanin stability. Concentration and pH must be optimized.
Acylation Adds organic acids (e.g., sinapic, coumaric acids) to the sugar residues of anthocyanins, providing steric hindrance and boosting stability against hydration [1]. Common in purple sweet potato and red cabbage anthocyanins. Can be enzymatic.
pH Control Maintains the colored and more stable flavylium cation form, which predominates in acidic conditions (pH < 3) [2] [1]. Use acidified solvents (e.g., with 0.1% formic acid) for extraction and storage.
Encapsulation Traps pigment molecules within a protective matrix, physically isolating them from degrading factors [1]. Techniques include liposomes, nanoparticles (e.g., chitosan), and spray-drying with maltodextrin.

Proposed Experimental Workflow for Optimization

You can systematically evaluate these methods using the following workflow. The diagram below outlines the key decision points in the process.

G Start Start: Prepare this compound Sample A Assess Form: Aglycone vs. Glycosylated Start->A B Select Solubilization Strategy A->B C1 Glycosylation (if aglycone) B->C1 C2 Acidification (pH < 3.0) B->C2 C3 Apply Copigment (e.g., ferulic acid) B->C3 C4 Test Metal Ions (e.g., Ca²⁺) B->C4 C5 Pursue Encapsulation (e.g., nanoparticles) B->C5 D Evaluate Stability & Solubility C1->D C2->D C3->D C4->D C5->D E Proceed to Bioassay/Application D->E

Key Experimental Steps:

  • Sample Preparation: If working with a plant extract, confirm the presence and form of this compound using LC-MS [3] [4]. Note that auronidins, found in liverworts, are a different class of flavonoid with distinct chemistry and should not be confused with this compound [5] [6].
  • Strategy Selection & Testing: Based on the initial assessment, choose one or more methods from the table above. A good starting point is to dissolve the compound in an acidified aqueous solvent (e.g., 0.1% formic acid in water) and test the addition of a common copigment like ferulic acid.
  • Stability & Solubility Evaluation:
    • Spectrophotometry: Monitor the absorbance of the solution at the λmax of this compound over time under different stress conditions (e.g., light, elevated temperature) to assess stability.
    • HPLC/UPLC: Quantify the concentration of this compound in the supernatant after centrifugation to determine the precise solubility limit of your formulation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution loses color and precipitates over time. What is the most critical factor to check? A1: The first factor to check and control is the pH of your solution. Ensure the solvent is adequately acidified (pH < 3) to maintain the stable flavylium cation form. Secondly, protect the solution from direct light and store it at low temperatures (e.g., 4°C).

Q2: Can I use organic solvents to dissolve this compound for cell culture assays? A2: While DMSO is a common solvent for hydrophobic compounds, anthocyan(id)ins are water-soluble. Using DMSO might not be ideal and could affect bioassay results. It is preferable to use acidified water or buffer. If you must use DMSO, keep the final concentration very low (<0.1%) and include stringent vehicle controls. Encapsulation may be a better strategy for delivering the compound to specific cellular compartments [1].

Q3: The solubility of my plant extract is good, but the this compound content seems low in bioavailability studies. Why? A3: Good solubility is the first step, but bioavailability is a separate challenge. The compound may be solubilized but unstable in the gastrointestinal environment or poorly absorbed. Consider encapsulation techniques (e.g., in liposomes or chitosan nanoparticles) to protect this compound during digestion and enhance its absorption [1].

References

troubleshooting Aurantinidin quantification accuracy

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Stability: A Core Challenge

A key reason for quantification inaccuracy lies in the inherent chemical instability of anthocyanins, which also applies to Aurantinidin. The table below summarizes the primary factors affecting stability based on general anthocyanin research.

Factor Impact on Stability & Quantification
pH Anthocyanins are red pigments in acidic conditions but turn blue or degrade in neutral/basic environments, leading to color loss and measurement errors [1].
Temperature & Light Exposure to high temperatures and light can accelerate the degradation of these pigments [2].
Enzymes & Oxygen The presence of oxygen and certain enzymes can also lead to anthocyanin breakdown [2].

Suggested Troubleshooting Strategies

To address these challenges, you can design experiments to systematically test and control key variables.

  • Optimize Your Solvent and pH: The stability of anthocyanins is highly dependent on the solvent's pH. For extraction and analysis, use an acidified solvent (e.g., methanol with 1% formic acid). Consistently maintaining a low pH (< 3) across your extraction, storage, and mobile phases is critical to prevent degradation [1] [3].
  • Control Your Sample Environment: Protect your samples from the factors that cause degradation.
    • Temperature: Perform extractions and evaporations at low temperatures (e.g., on ice or using a cold water bath). Store samples at or below -80°C.
    • Light: Use amber vials or wrap samples in aluminum foil to minimize light exposure.
    • Oxygen: Use inert gases like nitrogen to blanket samples during preparation and storage.
  • Validate with a Stable Analog: Use a more common and commercially available anthocyanin (e.g., Cyanidin) as a reference standard. By subjecting it to the same conditions as your this compound samples, you can determine if the issue is method-specific or compound-specific. A significant loss in the analog indicates a general problem with your protocol.
  • Employ Advanced Detection (LC-MS/MS): For accurate identification and quantification, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique is highly effective for separating and identifying anthocyanins in complex plant matrices [4]. It helps distinguish this compound from its degradation products and other similar compounds.

Experimental Workflow for Method Optimization

The following diagram outlines a logical workflow for troubleshooting and optimizing your quantification method.

G Start Observed Inaccuracy in This compound Quantification A Review Sample Preparation Start->A B Verify Instrumental Analysis Start->B C Use Stable Analog for Control A->C Ensure acidic pH, low temp, no light B->C Confirm LC-MS/MS method parameters D Systematically Test One Variable C->D E Analyze Results and Establish Robust Protocol D->E

References

Aurantinidin antioxidant activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Antioxidant Activity Comparison

The table below summarizes the available quantitative data on the Oxygen Radical Absorbance Capacity (ORAC) values for various anthocyanidins. ORAC is a common assay that measures the ability of a compound to scavenge oxygen radicals [1] [2].

Anthocyanidin ORAC Value (μmol TE/g) Notes
Aurantinidin ~9,000 [3] Data is limited; value is an estimate from a review.
Cyanidin-3-glucoside 12,500 [3] An anthocyanin (glycosylated form).
Pelargonidin 3,600 [3]
Malvidin 8,200 [3]
Delphinidin Lower than pelargonidin, malvidin, cyanidin, and peonidin [4] Specific ORAC value not provided; known to have lower activity despite three hydroxyl groups.

A theoretical study calculated Bond Dissociation Enthalpy (BDE) for O-H groups, a key indicator of hydrogen-donating ability. Lower BDE values suggest higher antioxidant activity via the Hydrogen Atom Transfer (HAT) mechanism. The study found this compound's BDE values are influenced by the proximity and similarity of its O-H bonds, which can enhance its radical-scavenging capacity [4].

Experimental Methods for Assessment

To ensure meaningful comparisons, here are detailed methodologies for key antioxidant assays cited in the literature. The protocols can be applied to any anthocyanidin, including this compound.

  • ORAC (Oxygen Radical Absorbance Capacity)

    • Principle: Measures the ability to scavenge peroxyl radicals generated in solution, preventing the oxidation of a fluorescent probe. This is a Hydrogen Atom Transfer (HAT) based assay [1] [2].
    • Workflow:
      • The anthocyanin sample is mixed with a fluorescent probe (e.g., fluorescein).
      • A peroxyl radical initiator (e.g., AAPH) is added to the solution.
      • The decay of fluorescence is monitored over time.
      • The area under the fluorescence decay curve (AUC) is compared to a standard (typically Trolox, a vitamin E analog). The difference in AUC between the sample and blank represents the antioxidant protection [1].
    • Detection: Fluorescence spectroscopy [1].
  • DPPH (Diphenyl-1-Picrylhydrazyl) Assay

    • Principle: A colorimetric method where the antioxidant reduces the stable purple DPPH• radical to a yellow-colored diphenylpicrylhydrazine. This assay can involve both HAT and Single Electron Transfer (SET) mechanisms [1] [2].
    • Workflow:
      • A solution of the DPPH• radical in an organic solvent (e.g., methanol) is prepared.
      • The anthocyanin sample is added to the DPPH solution.
      • The mixture is incubated in the dark, and the reduction in absorbance is measured at 515 nm [1].
    • Detection: Spectrophotometric [1].
  • Density Functional Theory (DFT) Calculations

    • Principle: A computational quantum chemistry method used to predict molecular properties. It is employed to understand the relationship between structure and antioxidant activity.
    • Workflow for BDE:
      • The molecular structures of the anthocyanidin and its resulting radical (after H-atom donation) are optimized using a method like B3LYP and a basis set like 6-31G(d,p) [4].
      • The enthalpies of the parent molecule and the radical are calculated.
      • The BDE is determined as the enthalpy difference of the reaction: ArOH → ArO• + H• [4].
    • Application: Used to calculate BDEs for anthocyanidins, including this compound, to explain their radical scavenging potential [4].

Molecular Mechanisms and Pathways

Anthocyanidins exert antioxidant effects primarily through two mechanisms, and their activity is closely linked to molecular structure.

  • Structure-Activity Relationship: The antioxidant capacity is strongly influenced by the anthocyanidin's structure [5]. Key factors include the number and position of hydroxyl groups, particularly on the B-ring. A higher number generally increases activity, though this is not absolute, as seen with delphinidin [4] [1]. Glycosylation (attachment of sugar moieties) and acylation (attachment of organic acids) can also significantly impact stability and bioavailability [6] [5].

Research Gaps and Future Directions

There is a significant lack of direct, experimental data on this compound's antioxidant activity. Future research should focus on:

  • Standardized Experimental Data: There is a need for direct laboratory measurements of this compound using ORAC, DPPH, and other assays for a fair comparison with established anthocyanidins [1].
  • Investigation of Synergistic Effects: As seen with other polyphenols, the health benefits of aurocyanidins may result from synergistic effects between parent compounds and their metabolites. This area remains largely unexplored for this compound [1] [6].
  • Clinical Translation: Most research on anthocyan(id)ins is in the preclinical stage (in vitro and animal models). Clinical trials are necessary to confirm therapeutic potential in humans [7].

References

Aurantinidin stability compared to other anthocyanidins

Author: Smolecule Technical Support Team. Date: February 2026

The Challenge of Finding Aurantinidin Data

This compound is not among the six common anthocyanidins that constitute about 90% of all identified anthocyanins in nature [1] [2] [3]. The widely studied anthocyanidins are cyanidin, delphinidin, pelargonidin, peonidin, petunidin, and malvidin [3]. Consequently, most research and reviews focus on these six, and the current search did not yield specific stability data for the much rarer this compound.

Structural Factors Governing Anthocyanidin Stability

The stability of any anthocyanidin, including this compound, is primarily determined by its chemical structure. The key structural features that influence stability are summarized in the table below.

Structural Feature Effect on Stability Molecular Explanation
Glycosylation (adding sugar groups) [2] Increases Stability Bulky sugar moieties sterically protect the core anthocyanidin structure.
Acylation (adding organic acids to sugars) [2] [4] Greatly Increases Stability Acyl groups enable intramolecular co-pigmentation, folding back to shield the flavylium cation.
Methylation (replacing -OH with -OCH₃ on the B-ring) [5] [3] Increases Stability Methoxy groups are less reactive than hydroxyl groups and reduce susceptibility to nucleophilic attack.
Number of Hydroxyl (-OH) Groups [3] Decreases Stability A higher number of hydroxyl groups increases reactivity and susceptibility to oxidation and other degradation pathways.

Comparative Stability of Common Anthocyanidins

The table below outlines the expected relative stability of the six common anthocyanidins based on their B-ring substitution patterns. This model can be used to hypothesize where this compound might fall, once its specific structure is confirmed.

Anthocyanidin B-Ring Substituents Relative Stability & Notes
Pelargonidin 4'-OH Often considered one of the least stable at neutral pH due to a single -OH group lacking stabilization from catechol or pyrogallol groups [2].
Cyanidin 3'-OH, 4'-OH The ortho-dihydroxyl (catechol) group provides moderate radical stability but can also make it susceptible to oxidation [2].
Delphinidin 3'-OH, 4'-OH, 5'-OH The pyrogallol group offers high antioxidant activity but may confer lower stability under certain conditions due to higher reactivity [2].
Peonidin 3'-OCH₃, 4'-OH Methylation increases stability compared to its non-methylated counterpart, Cyanidin [5].
Petunidin 3'-OCH₃, 4'-OH, 5'-OH Similar to Malvidin, methylation enhances stability [5].
Malvidin 3'-OCH₃, 5'-OCH₃ Typically one of the most stable due to two methoxy groups, making it less reactive [5] [3].

Proposed Experimental Workflow for Stability Assessment

To objectively compare the stability of this compound with other anthocyanidins, a standardized experimental protocol is essential. The diagram below outlines a core workflow for conducting these stability tests.

G Start Prepare Anthocyanidin Solutions A pH Stability Test Start->A B Thermal Stability Test Start->B C Photo Stability Test Start->C D Antioxidant Activity Assay Start->D E Analyze Degradation A->E B->E C->E D->E F Compare Kinetic Data E->F

Core Experimental Protocol:

  • Sample Preparation: Use highly purified (>95%) anthocyanidin standards. Prepare stock solutions in an acidified hydro-organic solvent (e.g., methanol with 0.1% HCl) to maintain the stable flavylium cation form and store at -80°C [1] [4].
  • pH Stability Kinetics:
    • Method: Dilute stock solutions into a range of buffered solutions (e.g., pH 2.0, 3.5, 5.0, 7.0). Incubate at a constant temperature (e.g., 25°C or 37°C).
    • Measurement: Monitor the degradation over time (e.g., 0, 2, 4, 8, 24, 48 hours) by tracking the decrease in absorbance at the λmax for the flavylium cation for each compound [6] [3].
    • Data Analysis: Calculate degradation rate constants (k) and half-lives (t½) at each pH.
  • Thermal Stability Assessment:
    • Method: Incate anthocyanidin solutions at a fixed pH (e.g., pH 3.0) at elevated temperatures (e.g., 60°C, 80°C, 100°C).
    • Measurement: Sample at regular intervals and analyze as above.
    • Data Analysis: Apply the Arrhenius equation to model the temperature dependence of degradation and predict shelf-life at lower temperatures [6].
  • Antioxidant Capacity Evaluation:
    • Method: Employ multiple assays to probe different mechanisms.
    • HAT-based: Oxygen Radical Absorbance Capacity (ORAC) assay [2].
    • SET-based: Ferric Reducing Antioxidant Power (FRAP) assay [2].
    • Mixed Mechanism: DPPH• and ABTS•+ radical scavenging assays [1] [2].
    • Data Analysis: Express results as Trolox Equivalents (TE) and correlate antioxidant capacity with structural features and stability data.

A Path Forward for Your Research

The lack of direct data on this compound presents a clear opportunity for primary research. To proceed, I suggest:

  • Consult Specialized Databases: Dive deeper into chemical and phytochemical databases like PubChem, SciFinder, or specialized flavonoid databases for the precise molecular structure and any sparse physicochemical data on this compound.
  • Focus on Structural Prediction: Once the structure is confirmed, use the principles outlined in the tables above to formulate a strong hypothesis about its relative stability. Pay close attention to its glycosylation pattern, methylation, and number of hydroxyl groups.
  • Generate Primary Data: The experimental framework provided can serve as a robust starting point for designing your own laboratory studies to generate the missing comparative data.

References

Chemical Reactivity & Electronic Property Assessment

Author: Smolecule Technical Support Team. Date: February 2026

This methodology is used to understand a compound's intrinsic reactivity and potential antioxidant activity, which is foundational for predicting its biological interactions.

Experimental Protocol (Based on Density Functional Theory) [1]

  • Computational Method: Use Density Functional Theory (DFT).
  • Functional & Basis Set: Employ the CAM-B3LYP functional with the def2TZV basis set for geometry optimization.
  • Analysis for Reactivity:
    • Frontier Molecular Orbitals: Calculate the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A small HOMO-LUMO gap suggests high chemical reactivity.
    • Fukui Functions: Analyze these to predict sites within the molecule that are most susceptible to nucleophilic or electrophilic attacks.
    • Molecular Electrostatic Potential (MEP) Surface: Plot this to visualize regions of positive (electrophilic) and negative (nucleophilic) potential.
    • Bond Critical Point (BCP) Analysis: Perform this analysis using the AIMAll package to study the electron density and degree of covalence in specific bonds, particularly intermolecular hydrogen bonds.
  • Analysis for Aromaticity: Use Nucleus Independent Chemical Shift (NISC) calculations to evaluate the aromaticity of different rings in the structure.

Biological Activity Assessment

For direct biological activity assessment, the protocols are inferred from studies on other anthocyan(id)ins. The table below summarizes potential mechanisms and corresponding experimental models.

Bioactivity Mechanism Experimental Model / Assay Key Measurements

| Inflammatory Pathway Inhibition [2] | In vitro: Chondrocytes (human, mouse, or cell line C28/I2) stimulated with Interleukin-1β (IL-1β). In vivo: Animal models of osteoarthritis (OA). | • NF-κB activation (e.g., nuclear translocation) • Expression of inflammatory mediators (NO, PGE2, TNF-α, IL-6) • Cartilage degradation markers | | Antiviral Activity [3] | In vitro: Cell-based models infected with viruses (e.g., SARS-CoV-2). Target: Viral proteases (e.g., 3CLpro, Mpro, PLpro). | • Viral replication (plaque assay, qPCR) • Protease activity inhibition assays • Cellular cytotoxicity (MTT assay) | | Signaling Pathway Modulation [4] | In vitro: Neuronal cell lines or primary neurons treated with neurotoxic substances (e.g., Aβ). | • Cell viability (MTT, Trypan blue exclusion) • Apoptosis markers (caspase-3 activation) • ERK and PI3-kinase/Akt pathway phosphorylation (Western blot) | | Enzyme Inhibition [4] | In vitro: Enzyme activity assays. | • Inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE1) IC₅₀ values. | | Lipid Metabolism (THRA Activation) [5] | In silico: Molecular docking with the Thyroid Hormone Receptor Alpha (THRA). In vitro: Hepatocyte models of NAFLD. | • Binding affinity and interaction with THRA/TRAP220 complex • Expression of fatty acid β-oxidation genes • Intracellular lipid accumulation (Oil Red O staining) |

Experimental Workflow & Bioactivity Mechanisms

Based on the gathered information, the following diagrams outline a general experimental workflow for bioactivity assessment and the key mechanisms of action for anthocyanidins.

aurantinidin_workflow cluster_1 In Silico & Chemical Characterization cluster_2 In Vitro Validation cluster_3 In Vivo & Preclinical start Start: Aurantinidin Bioactivity Assessment step1 Chemical Reactivity Analysis (DFT Calculations) start->step1 step2 Molecular Docking (e.g., with THRA, viral proteases) step1->step2 step3 Cellular Assays (e.g., viability, inflammation) step2->step3 step4 Enzyme Inhibition Assays (e.g., AChE, BACE1) step3->step4 step5 Mechanistic Studies (Western blot, gene expression) step4->step5 step6 Animal Model Studies (e.g., OA, metabolic disease) step5->step6

anthocyanidin_mechanisms title Key Bioactivity Mechanisms of Anthocyan(id)ins stimulus Inflammatory Stimulus (e.g., IL-1β) nfkb NF-κB Pathway Activation stimulus->nfkb cytokine_release Pro-inflammatory Cytokine Release (TNF-α, IL-6) nfkb->cytokine_release cartilage_damage Cartilage Degradation cytokine_release->cartilage_damage anthocyanidin Anthocyan(id)ins (e.g., this compound) anthocyanidin->nfkb Inhibits nrf2 Activation of Nrf2 Pathway anthocyanidin->nrf2 Activates thra Activation of Thyroid Hormone Receptor (THRA) anthocyanidin->thra Potential Ligand antioxidant Antioxidant Response nrf2->antioxidant fat_oxidation ↑ Fatty Acid Oxidation ↓ Lipid Accumulation thra->fat_oxidation

Critical Research Considerations

When designing your study, please keep the following points in mind:

  • Start with In Silico Studies: Given the scarcity of direct data, computational methods (DFT, molecular docking) are a cost-effective and logical first step to predict the reactivity and potential targets of this compound [1] [5].
  • Prioritize Whole Foods vs. Extracts: The bioavailability of anthocyan(id)ins is a critical factor. Evidence suggests that consuming them in whole foods may be more beneficial than using purified extracts due to food matrix effects [6]. This should be considered when designing in vivo experiments or interpreting results.
  • Focus on Stability: Anthocyanins are sensitive to pH, temperature, and light [6]. The stability of this compound under experimental conditions must be confirmed to ensure the validity of your bioactivity data.

References

Aurantinidin concentration validation in plant samples

Author: Smolecule Technical Support Team. Date: February 2026

Aurantinidin and Analytical Context

This compound is recognized as one of the less common anthocyanidins found in nature [1] [2]. The table below summarizes the key information available from the search results.

Aspect Available Information Key Gaps
Chemical Identity Listed as an anthocyanidin with an orange color [1]. No specific data on its concentration range in plants or its stability.

| General Analytical Techniques | HPLC-DAD/MS: Common for anthocyan(id)in separation & identification [3]. NMR: Used for definitive structural confirmation [3]. | No dedicated HPLC or LC-MS conditions (e.g., mobile phase, column, gradient) for this compound. | | Method Validation Parameters | Specificity, linearity, LOD, LOQ, accuracy, precision [4] [3]. | No validation data (e.g., LOD/LOQ values, recovery rates, calibration curves) for this compound. |

One study on Cinnamomum camphora listed this compound as one of the 27 anthocyanins detected using LC-MS/MS, confirming that modern techniques can identify it in complex plant matrices [5]. However, the study did not provide a detailed methodology for its quantification or validation.

A Workflow for Method Development and Validation

Since a direct method is not available, you will need to develop and validate one. The following workflow outlines the key stages, based on established practices for anthocyanin analysis.

cluster_validation Validation Parameters start Start: Method Development step1 1. Standard Preparation • Obtain/Synthesize Pure this compound • Prepare Stock Solution start->step1 step2 2. Chromatographic Separation • Optimize HPLC/DAD Conditions (Column, Mobile Phase, Gradient) • Identify this compound Peak step1->step2 step3 3. Mass Spectrometry Confirmation • Use LC-ESI-MS/MS to confirm identity • Determine characteristic ions (m/z) step2->step3 step4 4. Method Validation step3->step4 step5 5. Application & Re-Validation • Apply to Plant Extracts • Re-validate for new matrix step4->step5 v1 Linearity & Range • Calibration Curves • Coefficient (R²) v2 Sensitivity • LOD & LOQ v3 Accuracy & Precision • Recovery (%) • Repeatability (RSD%) v4 Specificity • Resolution from other compounds

Stage 1: Method Development
  • Standard Preparation: The first major challenge is obtaining a pure this compound standard for use in calibration. You may need to synthesize it or purchase it from a specialized supplier [3].
  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is the most common technique [3]. You will need to optimize the conditions, typically using a C18 reverse-phase column and a mobile phase consisting of water and an organic solvent like acetonitrile or methanol, modified with an acid (e.g., formic acid) to stabilize the anthocyanins in their flavylium form [3].
  • Compound Identification: Use LC coupled with Electrospray Ionization Mass Spectrometry (ESI-MS/MS) to confirm the identity of this compound in your samples based on its molecular weight and fragmentation pattern [3] [5].
Stage 2: Method Validation

Once the method is developed, it must be validated. The key parameters, as defined by guidelines like ICH, are summarized below [4] [3].

Validation Parameter Experimental Approach & Data Presentation
Specificity Demonstrate that the this compound peak is pure and resolved from other compounds in the plant extract. Supporting Data: Chromatograms showing peak resolution [3].
Linearity & Range Analyze at least 5 concentrations of the standard in triplicate. Supporting Data: A calibration curve (plot of concentration vs. peak area) and the regression coefficient (R²) [4].

| Limit of Detection (LOD) & Quantification (LOQ) | LOD: Typically 3.3×σ/S LOQ: Typically 10×σ/S (σ: standard deviation of response; S: slope of calibration curve) [4]. | | Accuracy | Perform a recovery study by spiking a known amount of standard into a plant sample and measuring the recovered amount. Supporting Data: Percentage recovery [4] [3]. | | Precision | Repeatability: Analyze multiple replicates of the same sample on the same day. Intermediate Precision: Analyze on different days or by different analysts. Supporting Data: Relative Standard Deviation (RSD%) of the results [4]. |

Recommendations for Your Research

Given the current lack of a specific protocol, here are concrete steps you can take:

  • Focus on General Methods: Adapt and optimize well-established HPLC-DAD and LC-MS methods used for common anthocyanins like cyanidin or delphinidin [3] [5].
  • Prioritize a Standard: Sourcing or synthesizing a pure this compound standard is the most critical step for accurate quantification and validation.
  • Contextualize Your Findings: In your guide, you can objectively state that while this compound is a known compound, dedicated validated methods are not yet prevalent in the literature, and your work is based on an adapted and rigorously validated approach.

References

comparative analysis of Aurantinidin across plant species

Author: Smolecule Technical Support Team. Date: February 2026

Aurantinidin Profile and Occurrence

This compound is one of the 19 naturally occurring anthocyanidins, which are the aglycone (non-sugar) components of anthocyanin pigments [1]. The table below summarizes its core chemical characteristics:

Property Description
Chemical Class Anthocyanidin (Flavonoid) [1].
Core Structure Flavylium (2-phenylbenzopyrylium) ion [2].
Substitution Pattern Hydroxyl groups at positions 3, 5, 6, 7, and 4' [3] [1].
Color Orange [3].
Reported Source Detected as a differential metabolite in the leaves of Cinnamomum camphora (camphor tree) [4].

Suggested Experimental Pathways

To build a comparative guide, the following experimental approaches are standard in the field for profiling anthocyanidins like this compound:

  • Metabolite Profiling with LC-MS/MS

    • Objective: To identify and quantify this compound and other anthocyanins in plant tissue extracts.
    • Protocol: Tissue samples (e.g., leaves) are frozen in liquid nitrogen, ground, and extracted with a methanol-based solvent (e.g., methanol:water:formic acid). The extract is centrifuged, and the supernatant is analyzed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The analysis involves separating compounds by chromatography and identifying them based on their mass-to-charge ratio and fragmentation patterns by comparison with standard compounds [4].
  • Transcriptome Sequencing (RNA-Seq)

    • Objective: To identify genes and transcription factors involved in the biosynthesis of this compound.
    • Protocol: Total RNA is extracted from plant tissues (e.g., green leaves vs. red leaves). cDNA libraries are constructed and sequenced using next-generation sequencing platforms. The resulting sequences are mapped to a reference genome (if available) to identify Differentially Expressed Genes (DEGs). Key structural genes and regulatory transcription factors (e.g., MYB, bHLH) in the flavonoid pathway can be identified this way [4].

The following diagram illustrates the logical workflow that integrates these two key experimental methods to connect phenotypic observation with molecular data.

G Start Plant Material (Phenotypically distinct tissues) A Metabolite Profiling (LC-MS/MS) Start->A B Transcriptome Analysis (RNA-Seq) Start->B C Data Integration & Analysis A->C Pigment Identity and Quantity B->C Differentially Expressed Genes (DEGs) D Identification of Key Genes & Regulatory Factors for this compound C->D

Research Context and Considerations

It's important to interpret the available data with the following context:

  • Limited Data: The information on this compound is sparse compared to major anthocyanidins like cyanidin or delphinidin. Its role in plants is not well-defined [3] [1].
  • Evolutionary Note: Recent research has identified a new class of pigments called auronidins in liverworts, which are chemically distinct from anthocyanins but share similar colors [5]. This highlights the ongoing evolution of our understanding of plant pigments and suggests that what was once thought to be "primitive" anthocyanin in some basal plants may be a different compound altogether.

References

Neuroprotective Potential Against Alzheimer's Disease

Author: Smolecule Technical Support Team. Date: February 2026

Molecular dynamics simulations suggest Aurantinidin may help disrupt the progression of Alzheimer's disease by targeting intermediate forms of β-amyloid (Aβ) proteins, which are key in the disease's development [1].

The table below compares the disruptive effects of five anthocyanidins on Aβ1-42 protofibrils:

Anthocyanidin Protofibril-Destruction Capacity (Relative Efficacy) Key Interaction Mechanisms
This compound Most Effective Disrupts F4-L34-V36 hydrophobic core; inserts between L34-V36; interacts with V40; disrupts K28-A42 salt bridge [1].
Cyanidin (CYA) Effective Disrupts F4-L34-V36 hydrophobic core; interacts with L34, V36, and V40 [1].
Delphinidin (DEL) Less Effective Binds to protein surface; limited disruption of core structure [1].
Peonidin (PEO) Less Effective Similar to DEL, binds to protein surface with limited core disruption [1].
Pelargonidin (PEL) Moderately Effective Disrupts F4-L34-V36 hydrophobic core and K28-A42 salt bridge (less than AUR) [1].

This compound's superior efficacy is attributed to its specific molecular structure. The key structural feature is a single hydroxyl group on its B-ring at the 4' position. This simple structure allows it to effectively penetrate and destabilize the core of the protein aggregate [1]. In contrast, anthocyanidins with more complex B-ring substitutions (like multiple hydroxyl or methoxyl groups) are bulkier and less effective at this core disruption [1].

Experimental Protocol for Neuroprotective Studies

The data on this compound's disruptive effects on Aβ protofibrils comes from in silico molecular dynamics (MD) simulations [1].

  • System Setup: The LS-shaped Aβ1-42 protofibril (PDB ID: 5OQV) was placed in a cubic water box. This compound molecules were randomly placed in the solution. Ions were added to neutralize the system [1].
  • Simulation Parameters: All-atom MD simulations were performed using GROMACS with the CHARMM36 force field. The system was first energy-minimized, then equilibrated, followed by production runs of 13 reproducible simulations for the this compound system, each lasting 500 ns [1].
  • Data Analysis: The stability and structural changes of the protofibril were analyzed by calculating the root-mean-square deviation (RMSD). Specific interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and key amino acid residues (e.g., L34, V36, V40) in the protofibril were monitored throughout the simulation trajectory [1].

The diagram below illustrates the conceptual mechanism and experimental workflow derived from these simulations:

Start Start: Aβ Protofibril Structure AUR This compound (AUR) Exposure Start->AUR Mech1 Disruption of F4-L34-V36 Hydrophobic Core AUR->Mech1 Mech2 Disruption of K28-A42 Salt Bridge AUR->Mech2 Result Outcome: Protofibril Destabilization Mech1->Result Mech2->Result

Broader Pharmacological Profile

Beyond neuroprotection, anthocyanidins as a class are known for several key activities, though direct evidence for this compound is less comprehensive.

Antioxidant Activity

Anthocyanidins are potent antioxidants. Their activity depends on the number and arrangement of hydroxyl groups on the B-ring [2]. The generic antioxidant mechanism of cyanidin, a close relative, involves scavenging free radicals via hydrogen atom transfer or single electron transfer, leading to the formation of stable quinone structures [2]. This compound's single B-ring hydroxyl group suggests it has antioxidant potential, though it may be less potent than anthocyanidins with multiple hydroxyl groups (e.g., Delphinidin) [2].

Other Potential Activities
  • Antiviral Effects: Anthocyanins, the glycosylated forms of anthocyanidins, show promise as broad-spectrum antiviral agents. They may inhibit various stages of the viral life cycle, including entry, fusion, and nucleic acid synthesis [3]. However, specific studies on this compound are lacking.
  • Analytical Detection: this compound has been identified as a differentially accumulated metabolite in the red leaves of Cinnamomum camphora, confirming its natural occurrence and potential role in plant physiology [4].

Research Gaps and Future Directions

While the computational data on this compound is compelling, there are significant research gaps to address:

  • Limited Direct Studies: Most pharmacological data is inferred from related compounds or computational models. Direct in vitro and in vivo studies on this compound are needed.
  • Absence of Clinical Data: There is currently no clinical data available on the efficacy, safety, or pharmacokinetics of this compound in humans.
  • Bioavailability and Metabolism: Like other anthocyan(id)ins, its bioavailability is likely low. Further research into its absorption, distribution, metabolism, and excretion (ADME) is crucial for therapeutic development [2].

Future research should prioritize experimental validation of the computational predictions, particularly in cellular and animal models of Alzheimer's disease.

References

Aurantinidin anti-inflammatory effects validation

Author: Smolecule Technical Support Team. Date: February 2026

Aurantinidin at a Glance

The table below summarizes the available information on this compound, including its structure and the current level of evidence for its bioactivity.

Property Description Relevant Study Details
Chemical Structure An anthocyanidin; specific substitution pattern of hydroxyl/methyl groups on core flavylium structure [1]. N/A

| Anti-Inflammatory Evidence (Indirect) | Identified in Clitoria ternatea flower extract (CTE), which demonstrated anti-inflammatory and wound-healing properties [2]. | Experimental Model: Human telomerase-immortalized corneal epithelial (hTCEpi) cells. Method: Scratch assay, gene expression (qRT-PCR), immunofluorescence. Finding: CTE promoted wound closure and upregulated wound-healing markers (CK3, Cx43). | | Anti-Amyloid Evidence (Computational) | Exhibited the strongest disruptive effect on Aβ1-42 protofibrils, a structure linked to Alzheimer's disease inflammation & toxicity [1] [3]. | Method: Microsecond-scale Molecular Dynamics (MD) Simulations. Finding: this compound most effectively disrupted K28-A42 salt bridges and F4-L34-V36 hydrophobic core. | | Antioxidant Potential (Theoretical) | Density Functional Theory (DFT) calculations suggest important antioxidant activity based on ionization potentials and O-H bond dissociation energies [4]. | Method: DFT at B3LYP/6-31++G(d,p) level. Finding: Consistent with significant antioxidant potential. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies from the cited studies.

Molecular Dynamics (MD) Simulation for Anti-Amyloid Effects

This protocol explains how the interaction between this compound and Aβ protofibrils was simulated [1].

  • System Setup: The LS-shaped Aβ1-42 protofibril (PDB ID: 5OQV) was used. The structure of this compound and other anthocyanidins was obtained from the DRUGBANK database.
  • Force Field & Parameters: The AMBER99SB-ILDN force field was used for the protein, and the GAFF force field was used for the anthocyanidins. Atomic charges for the anthocyanidins were derived using the HF/6-31G* method.
  • Simulation Run: Multiple independent all-atom MD simulations were performed for each anthocyanidin-protofibril system in explicit water, with a simulation time of 1 microsecond or more per run.
  • Analysis: The stability and disruptive effects were analyzed by monitoring:
    • Cα-RMSD: Root-mean-square deviation of protein backbone.
    • SASA: Solvent-accessible surface area of hydrophobic clusters.
    • Salt Bridge Occupancy: Stability of key ionic interactions.
    • Intermolecular Interactions: Analysis of hydrogen bonds, hydrophobic, and aromatic stacking interactions.
In Vitro Validation of Anti-Inflammatory & Wound-Healing Effects

This protocol describes the experimental validation of Clitoria ternatea extract (CTE), which contains this compound, on corneal epithelial cells [2].

  • Extract Preparation & Phytochemical Profiling:
    • Extraction: Aqueous extraction of Clitoria ternatea flowers.
    • LC-MS Analysis: Phytochemical profiling was conducted using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify constituent compounds, including this compound.
  • Cell-Based Assays:
    • Cell Line: Human telomerase-immortalized corneal epithelial (hTCEpi) cells.
    • Cytotoxicity (MTT Assay): Cells were treated with a range of CTE concentrations (0.01-0.1 mg/mL) for 72 hours to determine the optimal non-toxic dose.
    • Scratch Assay: A wound was created in a confluent cell monolayer. Cells were treated with the optimal dose of CTE (0.08 mg/mL), and wound closure was measured at 0, 6, and 12 hours post-scratch.
    • Gene Expression (qRT-PCR): mRNA expression of wound-healing markers Cytokeratin 3 (CK3) and Connexin 43 (Cx43) was analyzed at 0, 6, and 12 hours.
    • Protein Expression (Immunofluorescence): Cells were stained with antibodies against CK3 and Cx43, and visualized using fluorescence microscopy to confirm protein localization and expression.

Mechanisms of Action and Workflow

The diagram below illustrates the proposed mechanistic pathways for this compound's bioactivities based on the gathered research, and integrates the experimental workflow for validation.

G A This compound B Aβ Protofibril (Alzheimer's Model) A->B Binds to C Disruption of K28-A42 Salt Bridge B->C D Destabilization of F4-L34-V36 Hydrophobic Core B->D E Protofibril Destabilization C->E D->E F Clitoria Ternatea Extract (CTE) (Contains this compound) G Antioxidant & Anti-inflammatory Activity F->G H Enhanced Cell Migration & Wound Closure G->H I Upregulation of CK3 & Cx43 Markers G->I J Corneal Epithelial Wound Healing H->J I->J

Diagram 1: Proposed mechanisms of action for this compound based on computational and extract-based studies.

The following workflow maps the key experimental steps from the cited in-vitro study.

G Start Clitoria Ternatea Flower A Aqueous Extraction Start->A B LC-MS Phytochemical Profiling A->B C MTT Assay on hTCEpi Cells (Determine Optimal Dose) B->C D Scratch Assay (Wound Closure Measurement) C->D E qRT-PCR & Immunofluorescence (Analyze CK3/Cx43 Expression) D->E End Validation of Wound-Healing Effect E->End

Diagram 2: Experimental workflow for validating the bioactivity of an this compound-containing extract.

Research Implications and Future Directions

The current data, while promising, comes with important caveats:

  • Evidence is Indirect: The anti-inflammatory and wound-healing effects are attributed to Clitoria ternatea extract as a whole. The specific contribution of this compound, among other compounds like delphinidin and kaempferol, requires isolation and testing of the pure compound [2].
  • Computational Findings Need Validation: The superior performance of this compound in MD simulations is a strong prediction, but it must be confirmed through in vitro and in vivo biological assays [1] [3].

For researchers, the next logical steps include:

  • Purification: Isolate pure this compound for dedicated biological testing.
  • Direct Comparison: Conduct experiments that directly compare the efficacy of pure this compound against other common anthocyanidins (e.g., cyanidin, delphinidin) under identical conditions.
  • In Vivo Studies: Move beyond cell models to validate the anti-inflammatory and neuroprotective effects in animal models.

References

×

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

322.0244158 g/mol

Monoisotopic Mass

322.0244158 g/mol

Heavy Atom Count

22

UNII

D53KRD9FB8

Wikipedia

Aurantinidin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Anthocyanidins [PK1201]

Dates

Last modified: 04-14-2024

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